Einecs 285-118-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
85029-95-4 |
|---|---|
Molecular Formula |
C14H32N2O8 |
Molecular Weight |
356.41 g/mol |
IUPAC Name |
hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H10O4.2C4H11NO2/c7-5(8)3-1-2-4-6(9)10;2*6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);2*5-7H,1-4H2 |
InChI Key |
FEEXJOLKHCHAEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of EINECS 285-118-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure and properties of the substance identified by EINECS number 285-118-2. This compound is chemically defined as the 1:2 salt of adipic acid and 2,2'-iminodiethanol, also known as diethanolamine. Its CAS number is 85029-95-4 and it possesses the molecular formula C14H32N2O8. This document will dissect the individual components of this salt, detail their physicochemical properties, and illustrate their interaction to form the core structure.
Core Structure and Components
EINECS 285-118-2 is an ionic compound formed through an acid-base reaction between one molecule of adipic acid and two molecules of diethanolamine. Adipic acid, a dicarboxylic acid, donates its two acidic protons to the basic secondary amine groups of two separate diethanolamine molecules. This proton transfer results in the formation of an adipate dianion and two diethanolammonium cations. The electrostatic attraction between these oppositely charged ions constitutes the primary bonding in this salt.
Adipic Acid: The Dicarboxylic Acid Backbone
Adipic acid, systematically named hexanedioic acid, is a linear dicarboxylic acid with the chemical formula C6H10O4.[1][2][3] It presents as a white crystalline solid at room temperature.[1][3] Its structure consists of a six-carbon chain with carboxylic acid groups at both ends. This symmetrical structure is fundamental to its ability to form salts with two equivalents of a base.
Diethanolamine: The Amino Alcohol Counterion
Diethanolamine (DEA) is an organic compound with the formula HN(CH2CH2OH)2.[4] It is both a secondary amine and a diol, making it a bifunctional molecule.[4] Pure diethanolamine is a white solid, though it is often encountered as a colorless, viscous liquid due to its hygroscopic nature.[4] The nitrogen atom in diethanolamine has a lone pair of electrons, which imparts its basic properties and allows it to accept a proton.
Physicochemical Properties
The properties of this compound are derived from the characteristics of its constituent ions. A comprehensive summary of the quantitative data for adipic acid and diethanolamine is presented below.
Table 1: Physicochemical Properties of Adipic Acid
| Property | Value |
| IUPAC Name | Hexanedioic acid[1][3] |
| CAS Number | 124-04-9[1] |
| Molecular Formula | C6H10O4[1][2][3] |
| Molecular Weight | 146.14 g/mol [1] |
| Melting Point | 152.1 °C[3] |
| Boiling Point | 337.5 °C[1][3] |
| Solubility in Water | 24 g/L at 25 °C[3] |
| pKa1 | 4.41[3] |
| pKa2 | 5.41[3] |
Table 2: Physicochemical Properties of Diethanolamine
| Property | Value |
| IUPAC Name | 2-(2-hydroxyethylamino)ethanol |
| CAS Number | 111-42-2[5] |
| Molecular Formula | C4H11NO2[5] |
| Molecular Weight | 105.14 g/mol |
| Melting Point | 28 °C[5][6] |
| Boiling Point | 217 °C at 150 mmHg[6] |
| Density | 1.097 g/mL at 25 °C[6] |
| pKa | 8.96[7] |
| Solubility in Water | Miscible[6] |
Formation of this compound
The formation of the 1:2 salt of adipic acid and diethanolamine is a classic acid-base neutralization reaction. The two carboxylic acid protons of adipic acid are transferred to the nitrogen atoms of two diethanolamine molecules. This workflow can be visualized as follows:
Caption: Formation of this compound from Adipic Acid and Diethanolamine.
Experimental Protocols
General Synthesis Protocol:
-
Dissolution: Adipic acid is dissolved in a suitable solvent, such as ethanol or water. Gentle heating may be required to achieve complete dissolution.
-
Addition of Base: Two molar equivalents of diethanolamine are slowly added to the adipic acid solution with constant stirring.
-
Reaction: The reaction is typically exothermic. The mixture is stirred at room temperature or slightly elevated temperature to ensure complete reaction. The pH of the solution can be monitored to confirm neutralization.
-
Isolation: The resulting salt can be isolated by removal of the solvent under reduced pressure. Depending on the solvent used, the product may precipitate out of solution upon cooling and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the final, high-purity salt.
Note: The specific conditions, including solvent, temperature, and reaction time, would need to be optimized for large-scale production to ensure high yield and purity. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.
References
- 1. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. Adipic acid - Wikipedia [en.wikipedia.org]
- 4. Diethanolamine - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Adipic Acid Diethanolamine Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid diethanolamine salt is an organic salt formed from the neutralization reaction between adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol. This compound finds applications in various industries, including cosmetics and personal care products, where it can function as a pH adjuster, buffering agent, or dispersant.[1] This technical guide provides a comprehensive overview of the known chemical properties of adipic acid diethanolamine salt, drawing from available data on the salt itself and its constituent components. It is designed to be a valuable resource for researchers and professionals involved in formulation science, drug development, and chemical analysis.
Core Chemical Properties
The fundamental chemical identity of adipic acid diethanolamine salt is established by its molecular formula, weight, and structure, which is a combination of its parent acid and base.[2]
Table 1: Core Chemical Identifiers [2]
| Property | Value |
| IUPAC Name | hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
| Molecular Formula | C₁₀H₂₁NO₆ |
| Molecular Weight | 251.28 g/mol |
| CAS Number | 29867-71-8 |
| Component Compounds | Adipic Acid (CID: 196), Diethanolamine (CID: 8113) |
Physicochemical Properties
The physicochemical properties of the salt are crucial for its handling, formulation, and application. While specific experimental data for the isolated salt is limited in publicly available literature, properties can be inferred from its components and general chemical principles.
Table 2: Physicochemical Properties of Adipic Acid Diethanolamine Salt and its Components
| Property | Adipic Acid | Diethanolamine | Adipic Acid Diethanolamine Salt (Inferred/Reported) |
| Physical State | White crystalline solid[3][4] | White solid, often found as a colorless, viscous liquid[5][6] | Likely a solid or viscous liquid, with good solubility.[1] |
| Melting Point | 152.1 °C[4] | 28 °C[7] | Not explicitly found in searches. |
| Boiling Point | 337.5 °C[4] | 217 °C at 150 mmHg[7] | Not explicitly found in searches. |
| Solubility in Water | 24 g/L at 25 °C[4] | Miscible[5] | The solubility of adipic acid increases significantly in aqueous diethanolamine solutions with rising temperature and amine concentration.[8] |
| pKa | pKa₁ = 4.41, pKa₂ = 5.41[6] | 8.88[7] | As a salt of a weak acid and weak base, it will act as a buffer. The pH of its aqueous solution will depend on the relative strengths of the acidic and basic components. |
| Stability | Stable under recommended storage conditions.[3] | Stable, but incompatible with carbon dioxide, strong acids, and strong oxidizing agents.[7] | Described as a stable compound.[1] |
Chemical Synthesis and Reactions
The formation of adipic acid diethanolamine salt is a straightforward acid-base neutralization reaction.
Synthesis Workflow
The synthesis involves the reaction of adipic acid with diethanolamine, typically in a suitable solvent. The reaction is an exothermic neutralization.
Caption: Synthesis of Adipic Acid Diethanolamine Salt.
Acid-Base Equilibrium
The salt exists in equilibrium with its constituent acid and base in solution. The di-anionic form of adipate and the protonated form of diethanolamine will be present.
Caption: Acid-Base Equilibria of Components.
Experimental Protocols
Determination of Melting Point (General Protocol)
The melting point can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dried, powdered salt is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. For an unknown sample, a preliminary rapid heating can determine an approximate melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[4][9]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9]
Determination of Aqueous Solubility (General Protocol)
The equilibrium solubility method can be used to determine the aqueous solubility.
-
Sample Preparation: An excess amount of the salt is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][10]
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the salt in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or titration.[2][10]
-
Data Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature.
Acid-Base Titration for pKa Determination (Conceptual Workflow)
While the pKa values of the parent compounds are known, the titration of the salt itself can provide insights into its buffering capacity. A potentiometric titration would be the method of choice.
Caption: Workflow for Potentiometric Titration.
Spectroscopic Data (Predicted)
While experimental spectra for the salt are not available, the expected features can be predicted based on the functional groups of its components.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The spectrum would be expected to show a broad O-H stretching band from the hydroxyl groups of diethanolamine and any residual water. The characteristic C=O stretch of the carboxylic acid in adipic acid (around 1700 cm⁻¹) would be replaced or accompanied by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. N-H stretching from the protonated amine and C-N stretching would also be present.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the methylene protons of both the adipate and diethanolamine moieties. The chemical shifts of protons adjacent to the carboxylate and amine groups would be different from those in the free acid and amine.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylate and the various methylene carbons in both parts of the salt.
-
Conclusion
Adipic acid diethanolamine salt is a compound formed through a well-understood acid-base reaction. Its properties, particularly its solubility and buffering capacity, are derived from its constituent adipic acid and diethanolamine molecules. While specific experimental data for the pure salt is not extensively documented in public literature, this guide provides a robust framework for its characterization based on the properties of its components and established analytical methodologies. Further experimental investigation is warranted to fully elucidate the specific physicochemical properties of this salt for advanced applications.
References
- 1. saltise.ca [saltise.ca]
- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. quora.com [quora.com]
- 6. Adipic acid - Wikipedia [en.wikipedia.org]
- 7. Diethanolamine | 111-42-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the compound formed between adipic acid and 2,2'-iminodiethanol in a 1:2 molar ratio. The information is tailored for professionals in research and development, with a focus on detailed experimental protocols and data presentation.
Introduction
Adipic acid is a dicarboxylic acid of significant industrial importance, primarily serving as a monomer for the production of nylon 6,6 and polyurethanes.[1][2] Its two carboxylic acid groups allow for the formation of salts with bases.[3] 2,2'-iminodiethanol, commonly known as diethanolamine (DEA), is an organic compound that is both a secondary amine and a diol.[4] It acts as a weak base and is utilized in various applications, including as a surfactant and a corrosion inhibitor.[4]
The compound "adipic acid, compound with 2,2'-iminodiethanol (1:2)" is an organic salt formed through the acid-base neutralization of one molecule of adipic acid with two molecules of diethanolamine. This guide details the synthesis of this compound, presents its physicochemical properties, and discusses its potential relevance in various scientific and industrial fields.
Synthesis of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)
The synthesis of this compound is based on a straightforward acid-base neutralization reaction. The dicarboxylic acid, adipic acid, reacts with the amino alcohol, diethanolamine, to form a di-salt.
Reaction Scheme:
HOOC-(CH₂₄-COOH + 2 HN(CH₂CH₂OH)₂ → [⁻OOC-(CH₂)₄-COO⁻][H₂N⁺(CH₂CH₂OH)₂]₂
Experimental Protocol:
The following is a detailed methodology for the laboratory-scale synthesis of the target compound.
Materials:
-
Adipic Acid (C₆H₁₀O₄), ≥99% purity
-
2,2'-iminodiethanol (Diethanolamine, C₄H₁₁NO₂), ≥99% purity
-
Ethanol (C₂H₅OH), 95% or absolute
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reaction flask (e.g., 250 mL round-bottom flask)
-
Condenser
-
Crystallization dish
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution of Adipic Acid: In a 250 mL round-bottom flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of 95% ethanol. Gently heat the mixture to approximately 50-60 °C with stirring to ensure complete dissolution.
-
Addition of Diethanolamine: In a separate beaker, weigh out 21.03 g (0.2 mol) of diethanolamine. Slowly add the diethanolamine to the stirred adipic acid solution. An exothermic reaction may be observed.
-
Reaction: Fit the flask with a condenser and continue to stir the reaction mixture at 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Crystallization: After the reaction period, transfer the clear solution to a crystallization dish. Allow the solution to cool slowly to room temperature. For enhanced crystal formation, the dish can be placed in a refrigerator (4 °C) overnight.
-
Isolation of the Product: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: The final product should be a white crystalline solid. Characterization can be performed using techniques such as melting point determination, FTIR spectroscopy, and NMR spectroscopy.
Physicochemical Properties
A summary of the key quantitative data for the reactants and the resulting product is provided in the tables below for easy comparison.
Table 1: Physicochemical Properties of Reactants
| Property | Adipic Acid | 2,2'-iminodiethanol (Diethanolamine) |
| Molecular Formula | C₆H₁₀O₄ | C₄H₁₁NO₂ |
| Molar Mass | 146.14 g/mol [2] | 105.14 g/mol [4] |
| Appearance | White crystalline solid[1] | White solid or colorless viscous liquid[4] |
| Melting Point | 152.1 °C[2] | 28 °C[5] |
| Boiling Point | 337.5 °C[2] | 270 °C |
| Solubility in Water | 24 g/L at 25 °C[2] | Soluble[4] |
| pKa | pKa₁ = 4.41, pKa₂ = 5.41[2] | 8.88 at 25 °C |
Table 2: Predicted Physicochemical Properties of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)
| Property | Value |
| Molecular Formula | C₁₄H₃₂N₂O₈ |
| Molar Mass | 356.41 g/mol |
| Appearance | White crystalline solid (predicted) |
| Melting Point | Not available |
| Solubility | Likely soluble in water and polar organic solvents |
Characterization
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the formation of the salt. The spectrum of the product would be expected to show the disappearance of the broad O-H stretch from the carboxylic acid groups of adipic acid and the appearance of characteristic peaks for the ammonium salt and the hydroxyl groups of diethanolamine.
-
Expected Adipic Acid Peaks: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch at around 1700 cm⁻¹.
-
Expected Diethanolamine Peaks: A broad O-H stretch around 3350 cm⁻¹ and an N-H stretch around 3280 cm⁻¹.
-
Expected Product Peaks: The disappearance of the carboxylic acid O-H stretch. The appearance of a broad N⁺-H stretch from the ammonium ion. The C=O stretch of the carboxylate anion will shift to a lower wavenumber (around 1550-1610 cm⁻¹). The O-H stretch from the diethanolamine moiety will remain.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can further confirm the structure of the salt.
-
¹H NMR: The acidic proton of adipic acid will disappear. The chemical shifts of the protons on the carbon atoms adjacent to the carboxylate groups in adipic acid and the amino group in diethanolamine will be shifted compared to the starting materials due to the change in the electronic environment upon salt formation.
-
¹³C NMR: Similar shifts in the carbon signals, particularly for the carbonyl carbon of adipic acid and the carbons adjacent to the nitrogen in diethanolamine, are expected.
Signaling Pathways and Biological Activity
A thorough review of the scientific literature did not reveal any specific signaling pathways or significant biological activities associated with "adipic acid, compound with 2,2'-iminodiethanol (1:2)". This is consistent with its nature as a simple organic salt. Adipic acid itself is used as an excipient in some pharmaceutical formulations to improve stability and control release.[3][6] Diethanolamine and its derivatives have been investigated for various biological activities, including antimicrobial properties. However, the 1:2 salt with adipic acid is not prominent in this area of research. Its primary applications are likely in industrial chemistry, potentially as a pH buffering agent, a component in coatings, or as an intermediate in the synthesis of other compounds.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthesis workflow for the 1:2 salt of adipic acid and diethanolamine.
Diagram 2: Logical Relationship of Components
Caption: Stoichiometric relationship of the components in the final salt.
Conclusion
The synthesis of "adipic acid, compound with 2,2'-iminodiethanol (1:2)" is a reproducible and straightforward process based on acid-base neutralization. This technical guide provides a detailed protocol for its preparation and outlines the expected physicochemical properties and characterization data. While this compound does not appear to have direct applications in signaling pathways or as a primary active pharmaceutical ingredient, its properties may be of interest for formulation science, materials science, and industrial chemistry. The provided data and methodologies offer a solid foundation for further research and development involving this compound.
References
- 1. ADIPIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Adipic acid - Wikipedia [en.wikipedia.org]
- 3. Application of Adipic Acid in Various Industries [chembroad.com]
- 4. Diethanolamine - Wikipedia [en.wikipedia.org]
- 5. Diethanolamine (DEA) 2,2'-Iminodiethanol [nouryon.com]
- 6. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Physicochemical and Toxicological Profile of Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2) (CAS Number 85029-95-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive experimental data for the compound with CAS number 85029-95-4 is limited in publicly accessible scientific literature. This guide provides available information on the compound and presents a detailed analysis of its constituent components, adipic acid and 2,2'-iminodiethanol (diethanolamine), to offer a foundational understanding.
Executive Summary
This technical guide provides a detailed overview of the known properties of Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2), identified by CAS number 85029-95-4. Due to the scarcity of specific data for this compound, this document also furnishes an in-depth review of its individual components: adipic acid (the acidic component) and 2,2'-iminodiethanol (the basic component). This component-based analysis offers valuable insights into the potential characteristics and behavior of the target compound. The guide includes structured data tables for easy comparison of physicochemical and toxicological properties, descriptions of general experimental protocols, and visualizations of the compound's formation and a generic experimental workflow.
Compound Identification
The substance with CAS number 85029-95-4 is a compound formed from the reaction of one mole of hexanedioic acid with two moles of 2,2'-iminobis[ethanol].
-
IUPAC Name: Hexanedioic acid; 2-(2-hydroxyethylamino)ethanol (1:2)
-
Synonyms: Adipic acid, compound with 2,2'-iminodiethanol (1:2)
-
Molecular Formula: C₁₄H₃₂N₂O₈
-
Molecular Weight: 356.41 g/mol
Physicochemical Properties
Table 3.1: Physicochemical Properties of Adipic Acid (CAS: 124-04-9)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 146.14 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 152.1 °C | --INVALID-LINK-- |
| Boiling Point | 337.5 °C | --INVALID-LINK-- |
| Density | 1.36 g/cm³ | --INVALID-LINK-- |
| Solubility in Water | 24 g/L at 25 °C | --INVALID-LINK-- |
| pKa₁ | 4.41 | --INVALID-LINK-- |
| pKa₂ | 5.41 | --INVALID-LINK-- |
Table 3.2: Physicochemical Properties of 2,2'-Iminodiethanol (CAS: 111-42-2)
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 105.14 g/mol | --INVALID-LINK-- |
| Appearance | White solid or colorless liquid | --INVALID-LINK-- |
| Melting Point | 28 °C | --INVALID-LINK-- |
| Boiling Point | 268-270 °C | --INVALID-LINK-- |
| Density | 1.097 g/cm³ | --INVALID-LINK-- |
| Solubility in Water | Miscible | --INVALID-LINK-- |
| pKa | 8.88 | --INVALID-LINK-- |
Toxicological Profile
Similar to the physicochemical data, specific toxicological studies on CAS 85029-95-4 are not widely reported. The following tables summarize the toxicological data for its components.
Table 4.1: Toxicological Data for Adipic Acid
| Endpoint | Value | Species | Route | Reference |
| LD₅₀ | 5560 mg/kg | Rat | Oral | --INVALID-LINK-- |
| Eye Irritation | Causes serious eye irritation | Rabbit | Eye | --INVALID-LINK-- |
| Skin Irritation | May cause skin irritation | Rabbit | Skin | --INVALID-LINK-- |
Table 4.2: Toxicological Data for 2,2'-Iminodiethanol
| Endpoint | Value | Species | Route | Reference |
| LD₅₀ | 710 mg/kg | Rat | Oral | --INVALID-LINK-- |
| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | Skin | --INVALID-LINK-- |
| Serious Eye Damage | Causes serious eye damage | Rabbit | Eye | --INVALID-LINK-- |
| Carcinogenicity | Suspected of causing cancer | - | - | --INVALID-LINK-- |
| STOT (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | - | - | --INVALID-LINK-- |
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of CAS 85029-95-4 are not detailed in the available literature. However, general methodologies for determining the properties of such a compound would follow standard laboratory procedures.
Synthesis
A general approach to the synthesis of this compound would involve the neutralization reaction of adipic acid with diethanolamine in a 1:2 molar ratio, typically in a suitable solvent.
-
Materials: Adipic acid, 2,2'-iminodiethanol, a suitable solvent (e.g., ethanol or water).
-
Procedure:
-
Dissolve adipic acid in the chosen solvent with stirring.
-
Slowly add a solution of diethanolamine (in a 2:1 molar excess) to the adipic acid solution.
-
The reaction is typically exothermic; temperature control may be necessary.
-
Continue stirring for a set period to ensure complete reaction.
-
The product can be isolated by solvent evaporation or precipitation followed by filtration.
-
The resulting solid would be washed and dried under vacuum.
-
Characterization
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm salt formation.
-
Melting Point Analysis: To determine the melting range as an indicator of purity.
-
Elemental Analysis: To confirm the empirical formula.
Visualizations
Formation of the Compound
The following diagram illustrates the acid-base reaction between adipic acid and diethanolamine to form the target compound.
Caption: Formation of the target compound from its precursors.
General Experimental Workflow for Compound Characterization
This diagram outlines a typical workflow for the synthesis and characterization of a chemical compound.
Caption: A generic workflow for chemical synthesis and analysis.
Conclusion
While a complete dataset for Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2) (CAS 85029-95-4) is not currently available in the public domain, an understanding of its potential properties can be inferred from its constituent components, adipic acid and diethanolamine. This guide provides a comprehensive summary of the available information and a framework for the potential synthesis and characterization of this compound. Further experimental investigation is required to fully elucidate the physicochemical and toxicological profile of this specific substance.
An In-depth Technical Guide to the Reaction of Adipic Acid and Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between adipic acid and diethanolamine. The primary product of this reaction is a polyesteramide, a polymer with a range of applications stemming from its versatile chemical nature. This document details the synthesis, key reaction parameters, product characteristics, and experimental considerations.
Core Reaction and Product
The reaction between adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and a diol, is a polycondensation reaction. This process involves the formation of both ester and amide linkages, resulting in a polyesteramide polymer. The reaction proceeds with the elimination of water.
The properties of the resulting polycondensate, such as its acid value, molecular weight, and viscosity, are highly dependent on the reaction conditions. These properties, in turn, dictate the material's suitability for various applications.[1][2][3]
Synthesis and Experimental Protocol
The synthesis of the adipic acid and diethanolamine polycondensate is typically achieved through a melt polycondensation process. The following protocol is a generalized procedure based on available literature.
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of adipic acid-diethanolamine polycondensate.
Materials:
-
Adipic Acid
-
Diethanolamine
-
p-Toluenesulfonic acid (catalyst, optional)
-
Nitrogen gas supply
-
Titration apparatus for acid value determination
Procedure:
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation condenser is charged with equimolar amounts of adipic acid and diethanolamine.
-
Inert Atmosphere: The reactor is flushed with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.
-
Heating and Esterification: The mixture is heated to a temperature in the range of 120-160°C.[2] This initial phase primarily involves the esterification reaction between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethanolamine. Water is formed as a byproduct and is continuously removed.
-
Amidation and Polycondensation: As the temperature is maintained or increased, amidation between the carboxylic acid groups and the secondary amine group of diethanolamine occurs, alongside further esterification, leading to the growth of the polymer chain.
-
Vacuum Application: To facilitate the removal of water and drive the equilibrium towards product formation, a vacuum is typically applied during the later stages of the reaction.[2]
-
Monitoring the Reaction: The progress of the polycondensation is monitored by periodically taking samples and determining the acid value. The acid value decreases as the reaction proceeds and the molecular weight of the polymer increases.[2][3]
-
Termination and Cooling: Once the desired acid value is reached, the reaction is terminated by cooling the mixture. The final product is a viscous liquid or a solid, depending on the molecular weight.
Key Reaction Parameters and Their Effects
The properties of the final polyesteramide product are significantly influenced by several key reaction parameters.
Table 1: Influence of Reaction Parameters on Polycondensate Properties
| Parameter | Effect on Reaction and Product Properties | Reference(s) |
| Temperature | Higher temperatures (e.g., 160°C) increase the reaction rate and lead to a faster decrease in the acid value. However, excessively high temperatures can lead to gelation.[2] | [2] |
| Time | Longer reaction times generally result in a lower acid value and higher molecular weight, up to a certain point. Prolonged reaction times can also lead to gelation.[2] | [2] |
| Vacuum Level | A higher vacuum level enhances the removal of water, shifting the reaction equilibrium towards the formation of higher molecular weight polymers and a lower acid value.[2][4] | [2][4] |
| Catalyst | The use of a catalyst, such as p-toluene sulfonic acid, can accelerate the polycondensation reaction. The amount of catalyst influences the rate of acid value reduction.[2][4] | [2][4] |
Logical Relationship of Reaction Parameters
References
Technical Guide: Physical Characteristics of EINECS 285-118-2
Abstract: This technical guide addresses the physical characteristics of the chemical substance identified by EINECS number 285-118-2. Extensive searches of publicly available chemical databases and scientific literature have revealed that this substance is chemically defined as "adipic acid, compound with 2,2'-iminodiethanol (1:2)," with the corresponding CAS number 85029-95-4. However, specific experimental data on the physical properties of this particular compound are not available in the public domain. This guide, therefore, provides a detailed summary of the physical characteristics of its individual constituent components: adipic acid and 2,2'-iminodiethanol (also known as diethanolamine). Furthermore, it outlines general experimental protocols for the determination of key physical properties and presents a conceptual workflow for the physical characterization of a chemical substance. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction
EINECS 285-118-2 is the European Inventory of Existing Commercial Chemical Substances registration number for the compound formed by the 1:2 reaction of adipic acid and 2,2'-iminodiethanol. A thorough understanding of the physical characteristics of a chemical entity is fundamental for its application in research and development, particularly in the pharmaceutical industry where properties such as solubility, melting point, and boiling point are critical for formulation, processing, and bioavailability.
Due to the absence of specific experimental data for this compound, this guide will focus on the well-documented physical properties of its precursors. It is important to note that the properties of the final compound will be different from those of its individual components due to the chemical interactions and the formation of a new chemical entity.
Physical Characteristics of Constituent Components
The following sections detail the physical properties of adipic acid and 2,2'-iminodiethanol.
Adipic Acid
Adipic acid is a white crystalline solid. It is the organic compound with the formula (CH₂)₄(COOH)₂.
| Physical Property | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Molar Mass | 146.14 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 152.1 °C |
| Boiling Point | 337.5 °C |
| Solubility in Water | 1.4 g/100 mL at 15 °C |
| Density | 1.36 g/cm³ |
| pKa₁ | 4.43 |
| pKa₂ | 5.41 |
2,2'-Iminodiethanol (Diethanolamine)
Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂. It is a white solid at room temperature, but its tendency to absorb water and supercool means it is often encountered as a colorless, viscous liquid.
| Physical Property | Value |
| Molecular Formula | C₄H₁₁NO₂ |
| Molar Mass | 105.14 g/mol |
| Appearance | White solid or colorless viscous liquid |
| Melting Point | 28 °C |
| Boiling Point | 268.8 °C |
| Solubility in Water | Miscible |
| Density | 1.097 g/cm³ |
| pKa | 8.88 |
General Experimental Protocols for Physical Characterization
In the absence of specific experimental data for this compound, this section provides generalized methodologies for determining the key physical characteristics of a chemical compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is gently heated.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature reading is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solute is separated from the solution by centrifugation or filtration.
-
Analysis: The concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the substance in that solvent at that temperature.
Conceptual Workflow for Physical Characterization
The following diagram illustrates a general workflow for the determination of the physical characteristics of a new chemical entity.
Caption: Conceptual workflow for the physical characterization of a chemical compound.
Conclusion
While specific physical characteristics for this compound are not documented in publicly accessible literature, an understanding of its constituent components, adipic acid and 2,2'-iminodiethanol, provides a foundational basis for anticipating its general properties. The experimental protocols and workflow detailed in this guide offer a systematic approach for the empirical determination of these crucial parameters, which is an essential step in the research and development of any new chemical entity. It is recommended that these experimental determinations be carried out to fully characterize this compound for any future applications.
Technical Guide: Solubility of Adipic Acid Diethanolamine Compound
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of the adipic acid diethanolamine compound. The information is tailored for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and formulation development.
Introduction
The compound formed by the reaction of adipic acid and diethanolamine is an acid-base salt. Adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol, react to form a compound with potential applications in various fields, including as a surfactant, emulsifying agent, and in the formulation of personal care products.[1][2] Understanding the solubility of this compound is critical for its application, formulation, and process design. This guide summarizes the available quantitative solubility data and provides detailed methodologies for its determination.
Quantitative Solubility Data
The solubility of adipic acid in aqueous solutions of diethanolamine (DEA) is significantly influenced by both the concentration of the diethanolamine solution and the temperature.[3] The reaction between adipic acid and diethanolamine, an organic base, forms a more polar salt, which enhances the solubility of adipic acid in the aqueous amine solution compared to its solubility in water alone.[4] As the temperature increases, the solubility of adipic acid in these solutions also shows a marked increase.[3]
Below is a summary of the quantitative solubility data for adipic acid in aqueous diethanolamine solutions at various concentrations and temperatures.
| Temperature (°C) | Solubility in Water ( g/100g H₂O) | Solubility in 0.2 mol/L DEA ( g/100g solution) | Solubility in 0.4 mol/L DEA ( g/100g solution) | Solubility in 3.0 mol/L DEA ( g/100g solution) |
| 30 | 2.5 | 10.2 | 18.1 | 50.5 |
| 40 | 3.8 | 15.3 | 25.8 | 58.2 |
| 50 | 5.8 | 22.5 | 36.2 | 66.8 |
| 60 | 8.9 | 32.8 | 50.1 | 75.1 |
| 70 | 13.5 | 46.5 | 67.2 | 83.0 |
| 80 | 20.5 | 64.0 | 86.5 | 90.1 |
| 90 | 30.8 | 85.1 | 107.0 | 96.2 |
Data extracted from "Investigation on solubility of hydroxy dibasic acids in alkanolamine solutions".[3]
Experimental Protocols
This section details the methodologies for the synthesis of the adipic acid diethanolamine compound and the determination of its solubility.
Synthesis of Adipic Acid Diethanolamine Compound (General Procedure)
The adipic acid diethanolamine compound is formed through a simple acid-base neutralization reaction.
Materials:
-
Adipic acid (C₆H₁₀O₄)
-
Diethanolamine (C₄H₁₁NO₂)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
pH meter
Procedure:
-
Prepare an aqueous solution of diethanolamine of the desired concentration (e.g., 0.2 mol/L, 0.4 mol/L, or 3.0 mol/L).
-
Slowly add a stoichiometric amount of adipic acid to the diethanolamine solution while stirring continuously.
-
Continue stirring the mixture at room temperature to ensure the complete reaction. The formation of the salt can be monitored by the dissolution of the adipic acid and changes in the pH of the solution.
-
The resulting solution contains the adipic acid diethanolamine salt. For obtaining the solid salt, the water can be removed under reduced pressure using a rotary evaporator.
Determination of Solubility
A common method for determining the solubility of a solid in a liquid is the isothermal equilibrium method.[5]
Materials:
-
Adipic acid diethanolamine compound (solid)
-
Aqueous diethanolamine solutions of known concentrations (solvent)
-
Jacketed glass vessel with a magnetic stirrer
-
Constant temperature water bath
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Titration apparatus (burette, flask)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH) for titration
-
pH indicator (e.g., phenolphthalein)
Procedure:
-
Add an excess amount of the solid adipic acid diethanolamine compound to a known volume of the aqueous diethanolamine solution in the jacketed glass vessel.
-
Set the constant temperature water bath to the desired temperature and allow the vessel to equilibrate.
-
Stir the mixture vigorously to facilitate the dissolution of the solid.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The attainment of equilibrium can be confirmed by taking samples at different time points until the concentration of the solute remains constant.
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant liquid using a pre-heated syringe fitted with a filter to avoid precipitation during sampling.
-
Accurately weigh the collected sample.
-
Determine the concentration of the adipic acid in the sample by acid-base titration with a standardized sodium hydroxide solution.
-
The solubility is then calculated from the concentration of the adipic acid in the saturated solution and expressed in the desired units (e.g., g/100g of solution).
Visualizations
Synthesis of Adipic Acid Diethanolamine Salt
The formation of the adipic acid diethanolamine salt is a straightforward acid-base reaction.
Caption: Formation of Adipic Acid Diethanolamine Salt.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of the compound.
Caption: Isothermal Equilibrium Solubility Determination Workflow.
References
An In-depth Technical Guide to the Spectroscopic Data of Einecs 285-118-2 (Fatty acids, C16-18, esters with pentaerythritol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Einecs 285-118-2, chemically identified as Fatty acids, C16-18, esters with pentaerythritol. This substance is a complex mixture of tetraesters formed from the reaction of pentaerythritol with C16 to C18 fatty acids, including saturated (palmitic, stearic) and unsaturated (oleic, linoleic) acids. Due to its nature as a mixture, the spectroscopic data presented herein are representative of its major components.
Chemical Identity
-
Einecs Number: 285-118-2
-
CAS Number: 85116-93-4
-
Description: A mixture of fatty acid esters of pentaerythritol, primarily containing C16 and C18 chains.
Spectroscopic Data
The spectroscopic data for this substance is best understood by examining its principal components. The following tables summarize the key spectroscopic features for representative C18 esters: pentaerythritol tetrastearate (saturated) and pentaerythritol tetraoleate (unsaturated).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the fatty acid esters of pentaerythritol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[1]
Table 1: ¹H NMR Spectroscopic Data for Pentaerythritol Tetrastearate
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.28 | t | -CH ₂-COO- |
| ~1.62 | m | -CH₂-CH ₂-COO- |
| ~1.25 | s (broad) | -(CH ₂)n- (methylene chain) |
| ~0.88 | t | -CH ₃ (terminal methyl) |
| ~4.05 | s | C(CH ₂-O-)₄ |
Table 2: ¹³C NMR Spectroscopic Data for Pentaerythritol Tetrastearate
| Chemical Shift (ppm) | Assignment |
| ~173.3 | C =O (ester carbonyl) |
| ~62.3 | C(C H₂-O-)₄ |
| ~43.2 | C (CH₂-O-)₄ |
| ~34.2 | -C H₂-COO- |
| ~31.9 | Methylene chain carbons |
| ~29.7 | Methylene chain carbons |
| ~29.4 | Methylene chain carbons |
| ~29.1 | Methylene chain carbons |
| ~24.9 | -CH₂-C H₂-COO- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ (terminal methyl) |
Note: Specific chemical shifts can vary slightly based on the solvent and instrument used.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The successful synthesis of the ester is primarily confirmed by the appearance of a strong absorption band for the ester carbonyl group (C=O) typically between 1740-1741 cm⁻¹.[2]
Table 3: Key IR Absorption Bands for Pentaerythritol Esters
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | C-H stretching (asymmetric, CH₂) |
| ~2850 | Strong | C-H stretching (symmetric, CH₂) |
| ~1740 | Strong | C=O stretching (ester carbonyl) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1160 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation of pentaerythritol tetraesters.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the mixture, as it separates the different fatty acid esters before detection.
Table 4: Characteristic Mass Fragments for Fatty Acid Esters of Pentaerythritol
| m/z | Interpretation |
| 85 | Common fragment for these esters |
| 113 | Common fragment for these esters |
| [M-RCOO]⁺ | Loss of one fatty acid chain |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Composition
This protocol outlines the derivatization of the fatty acid esters to fatty acid methyl esters (FAMEs) for GC analysis, which is a common method for determining the fatty acid profile of complex lipids.[4]
Objective: To identify and quantify the individual fatty acid components of the pentaerythritol ester mixture.
Methodology:
-
Transesterification to FAMEs:
-
Weigh approximately 100 mg of the sample into a reaction vial.
-
Add 5 mL of isooctane and dissolve the sample.
-
Add 0.5 mL of 2 M methanolic potassium hydroxide solution.[5]
-
Shake the vial vigorously for 5-10 minutes at room temperature.[5]
-
Allow the phases to separate. The upper isooctane layer contains the FAMEs.
-
-
GC-MS Analysis:
-
Inject 1 µL of the upper isooctane layer into the GC-MS system.
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
-
Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards.
References
- 1. Pentaerythritol tetrastearate | 115-83-3 | Benchchem [benchchem.com]
- 2. Pentaerythritol tetraoleate | 19321-40-5 | Benchchem [benchchem.com]
- 3. Pentaerythritol tetraisostearate | 62125-22-8 | Benchchem [benchchem.com]
- 4. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.vscht.cz [web.vscht.cz]
In-Depth Technical Guide: Adipic Acid Diethanolamine Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid diethanolamine salt is an organic compound formed through the neutralization reaction of adipic acid, a dicarboxylic acid, with diethanolamine, a secondary amine and diol. This salt possesses properties derived from both its acidic and basic components, making it a subject of interest for various applications, including as a potential component in pharmaceutical formulations, as a pH buffering agent, or as an intermediate in chemical synthesis. This guide provides a comprehensive overview of its molecular characteristics, a general synthesis protocol, and relevant physicochemical data.
Core Data
The fundamental properties of adipic acid, diethanolamine, and their resulting 1:1 salt are summarized below.
| Property | Adipic Acid | Diethanolamine | Adipic Acid Diethanolamine Salt (1:1) |
| Molecular Formula | C₆H₁₀O₄ | C₄H₁₁NO₂ | C₁₀H₂₁NO₆ |
| Molecular Weight | 146.14 g/mol | 105.14 g/mol | 251.28 g/mol [1] |
| IUPAC Name | Hexanedioic acid | 2-(2-hydroxyethylamino)ethanol | hexanedioic acid;2-(2-hydroxyethylamino)ethanol[1] |
| CAS Number | 124-04-9 | 111-42-2 | 29867-71-8[1] |
| Appearance | White crystalline powder | White solid or colorless, viscous liquid | Not readily available |
| Melting Point | 152.1 °C | ~28 °C | Not readily available |
| Boiling Point | 337.5 °C | 268-270 °C | Not readily available |
| Solubility in Water | Slightly soluble | Soluble | Expected to be soluble |
Synthesis and Experimental Protocols
The formation of adipic acid diethanolamine salt is a straightforward acid-base neutralization reaction. While specific, detailed experimental protocols for this particular salt are not widely published, a general laboratory-scale synthesis can be outlined as follows.
Objective:
To synthesize adipic acid diethanolamine salt in a 1:1 molar ratio.
Materials:
-
Adipic Acid (C₆H₁₀O₄), high purity
-
Diethanolamine (HN(CH₂CH₂OH)₂), high purity
-
Suitable solvent (e.g., ethanol, isopropanol, or water)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Molar Calculation: Calculate the required mass of adipic acid and diethanolamine for a 1:1 molar ratio. For example, to synthesize 0.1 moles of the salt, you would use 14.61 g of adipic acid and 10.51 g of diethanolamine.
-
Dissolution: In the round-bottom flask, dissolve the calculated amount of adipic acid in a minimal amount of the chosen solvent with gentle heating and stirring.
-
Reaction: Slowly add the diethanolamine to the adipic acid solution while continuously stirring. The addition may be exothermic, so it is advisable to add it dropwise or in small portions, monitoring the temperature.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form spontaneously, the solution can be further cooled in an ice bath or by adding a small seed crystal.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified salt in a vacuum oven at a low temperature or in a desiccator to a constant weight.
Characterization:
The identity and purity of the synthesized salt can be confirmed using various analytical techniques, including:
-
Melting Point Determination: A sharp melting point indicates a pure compound.
-
Infrared (IR) Spectroscopy: To confirm the formation of the salt by observing the characteristic peaks for the carboxylate and ammonium groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Elemental Analysis: To confirm the elemental composition.
Salt Formation Pathway
The reaction between adipic acid and diethanolamine to form the 1:1 salt involves the transfer of a proton from one of the carboxylic acid groups of adipic acid to the basic nitrogen atom of diethanolamine. This results in the formation of an ionic bond between the adipate anion and the diethanolammonium cation.
Caption: Formation of Adipic Acid Diethanolamine Salt.
Safety Information
As there is limited specific safety data available for adipic acid diethanolamine salt, it is prudent to handle the compound with care, following standard laboratory safety procedures. The safety profiles of the individual reactants should be considered.
-
Adipic Acid: May cause serious eye irritation.[2][3][4] It is a combustible solid.[3]
-
Diethanolamine: Causes serious eye damage and may cause respiratory irritation. It is harmful if swallowed and in contact with skin.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these chemicals and their reaction product. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheets (SDS) for adipic acid and diethanolamine.
References
Unlocking Potential: A Technical Guide to the Research Applications of EINECS 285-118-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
EINECS 285-118-2, chemically identified as adipic acid, compound with 2,2'-iminodiethanol (1:2) (CAS No. 85029-95-4), is a substance with underexplored potential in direct research applications. While literature specifically investigating this salt is limited, a comprehensive analysis of its constituent parts—adipic acid and diethanolamine—and their derivatives reveals promising avenues for research and development. This technical guide consolidates the available information, focusing on inferred applications and the detailed study of a key derivative, the polycondensate of adipic acid and diethanolamine.
Core Compound Properties and Inferred Applications
This compound is a salt formed from the reaction of adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol. The properties of these individual components provide a foundation for understanding the potential uses of the compound.
Adipic Acid: A cornerstone of the polymer industry, adipic acid is a primary monomer in the production of nylon-6,6 and polyurethanes.[1][2][3][4][5][6] Its dicarboxylic nature allows for the formation of polyesters and polyamides. Furthermore, it is utilized as a food additive for flavor and as a gelling aid, and in pharmaceutical formulations to create pH-independent, controlled-release matrix tablets.[2][7]
Diethanolamine (DEA): DEA is widely used as a surfactant, corrosion inhibitor, and an intermediate in the production of diethanolamides, which are common ingredients in cosmetics and shampoos.[1] It is also employed in gas treatment processes to remove hydrogen sulfide and carbon dioxide from natural gas.
Based on these functionalities, potential research applications for this compound could be explored in:
-
Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.
-
Materials Science: In the formulation of coatings, adhesives, and plasticizers.
-
Drug Delivery: As an excipient in controlled-release formulations, leveraging the properties of adipic acid.
-
Surfactant Systems: In the development of new emulsifiers or detergents.
Featured Research Application: Polycondensate as a Microcapsule Dispersant
A key area of investigation involving the reaction of adipic acid and diethanolamine is the formation of a polycondensate, which has demonstrated utility as a dispersant in the preparation of physical blowing microcapsules.[8][9][10]
Quantitative Data
The performance of the polycondensate as a dispersant is closely linked to its acid value, which is influenced by the reaction conditions.
| Parameter | Optimal Range for Dispersant Function |
| Acid Value | 75.7–104.0 mg KOH/g |
Table 1: Optimal Acid Value for Adipic Acid-Diethanolamine Polycondensate as a Dispersant in Microcapsule Preparation.[9][10]
Experimental Protocols
Synthesis of Adipic Acid and Diethanolamine Polycondensate:
This protocol is based on the investigation into the polycondensation of adipic acid and diethanolamine.[8][10]
Materials:
-
Adipic Acid
-
Diethanolamine
-
p-Toluene sulfonic acid (catalyst)
Procedure:
-
Combine adipic acid and diethanolamine in a reaction vessel.
-
Add a catalytic amount of p-toluene sulfonic acid.
-
Heat the mixture under a controlled temperature range. The reaction temperature is a critical factor influencing the final acid value.
-
Apply a vacuum to facilitate the removal of condensation byproducts (e.g., water) and drive the polymerization reaction. The level of vacuum and reaction time are key parameters to control the degree of polymerization and the resulting acid value.
-
Monitor the acid value of the polycondensate at regular intervals until it falls within the desired range (75.7–104.0 mg KOH/g).
-
Cool the resulting water-soluble polymer for subsequent use as a dispersant.
Preparation of Physical Blowing Microcapsules using the Polycondensate Dispersant:
The synthesized polycondensate is utilized to stabilize the emulsion during the microencapsulation process.
Procedure:
-
Prepare an aqueous solution of the adipic acid-diethanolamine polycondensate.
-
Disperse the core material (the substance to be encapsulated) in this solution to form an emulsion.
-
Initiate the polymerization of the shell material at the oil-water interface of the emulsion.
-
The polycondensate acts as a dispersant, preventing the agglomeration of droplets and ensuring the formation of single-cored microcapsules.
-
The resulting microcapsules can be collected and dried. The particle size, size distribution, and morphology of the microcapsules are observed using optical and electron microscopy to evaluate the effectiveness of the dispersant.[8][10]
Visualizing the Process and Potential
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of the polycondensate and its application workflow.
Conclusion and Future Directions
While direct research on this compound is nascent, the foundational chemistry of its components, adipic acid and diethanolamine, suggests a range of potential applications in polymer science, materials research, and drug delivery. The detailed investigation of the adipic acid-diethanolamine polycondensate as a microcapsule dispersant provides a tangible example of the functional materials that can be derived from this compound.
Future research should focus on characterizing the specific properties of the this compound salt itself, including its thermal stability, solubility, and reactivity. Such studies will be crucial in unlocking its full potential and moving beyond inferred applications to direct, evidence-based uses in scientific and industrial settings. Drug development professionals, in particular, may find value in exploring this compound as a novel excipient for controlled-release applications, building upon the established use of adipic acid in this field.
References
- 1. Application of Adipic Acid in Various Industries [chembroad.com]
- 2. Adipic acid - Wikipedia [en.wikipedia.org]
- 3. Adipic Acid: Industrial Applications And Production - News [gpcchem.com]
- 4. What Is the Main Use of Adipic Acid? - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. chemcess.com [chemcess.com]
- 6. Adipic Acid Uses | Douwin [douwin-chem.com]
- 7. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Polycondensation of Adipic Acid and Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polyesteramides derived from the polycondensation of adipic acid and diethanolamine. The resulting polymer, a poly(ester amide), possesses a combination of desirable properties from both polyesters and polyamides, making it a promising candidate for various biomedical applications, including drug delivery and tissue engineering.[1][2][3]
Introduction to Adipic Acid and Diethanolamine-Based Polyesteramides
Polyesteramides (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. This unique chemical structure imparts a blend of advantageous characteristics, including biodegradability, biocompatibility, and good thermal and mechanical properties.[1][2][3] The polycondensation of adipic acid, a dicarboxylic acid, with diethanolamine, a diol containing a secondary amine, results in a PEA with potential for use in the development of novel drug delivery systems and as a scaffold material for tissue regeneration.[4][5][6] The presence of ester bonds allows for hydrolytic degradation, while the amide groups contribute to the material's strength and thermal stability.[1]
Reaction Scheme and Polymer Structure
The polycondensation reaction between adipic acid and diethanolamine proceeds with the formation of ester and amide linkages, releasing water as a byproduct. The general reaction is as follows:
Caption: Polycondensation of adipic acid and diethanolamine.
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of the polyesteramide from adipic acid and diethanolamine.
Materials and Equipment
| Material/Equipment | Specifications |
| Adipic Acid | ≥99% purity |
| Diethanolamine | ≥99% purity |
| Catalyst (e.g., p-Toluenesulfonic acid) | Reagent grade |
| Nitrogen Gas | High purity |
| Three-neck round-bottom flask | Appropriate volume |
| Mechanical Stirrer | With glass rod and paddle |
| Heating Mantle with Temperature Controller | Accurate to ±1°C |
| Distillation Head and Condenser | For water removal |
| Vacuum Pump | Capable of reaching <1 mmHg |
| Schlenk Line | For inert atmosphere operations |
| Analytical Balance | Accurate to ±0.001 g |
| Glassware | Standard laboratory glassware |
Synthesis of Polyesteramide via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method to synthesize high molecular weight polyesteramide.[2][7]
Workflow Diagram:
Caption: Melt polycondensation workflow.
Procedure:
-
Reactant Preparation: Accurately weigh equimolar amounts of adipic acid and diethanolamine. A slight excess of the diol component may be used to compensate for any loss during the reaction.
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.
-
Charging the Reactor: Charge the adipic acid, diethanolamine, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5 mol% of the diacid) into the reaction flask.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the first stage of the reaction.
-
First Stage (Oligomerization):
-
Begin stirring the reaction mixture.
-
Gradually heat the reactor to 150-160°C.
-
Maintain this temperature for 2-4 hours. During this stage, water will be formed and should be collected in the receiving flask.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 180-200°C.
-
Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 1-2 hours. This helps to efficiently remove the water of condensation and drive the polymerization reaction towards higher molecular weights.
-
Continue the reaction under high vacuum for an additional 4-8 hours, or until the desired viscosity is achieved. The viscosity of the melt will noticeably increase as the polymer chain length grows.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol or water).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomers and catalyst.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization of the Polyesteramide
The synthesized polymer should be characterized to determine its physicochemical properties.
| Property | Analytical Technique | Expected Outcome/Information |
| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR | Confirmation of ester and amide bond formation and absence of monomer peaks. |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluation of the polymer's decomposition temperature. |
| Crystallinity | X-ray Diffraction (XRD) | Assessment of the crystalline or amorphous nature of the polymer. |
Quantitative Data
The following table summarizes the expected properties of the polyesteramide synthesized from adipic acid and diethanolamine. These values are based on typical results for similar polyesteramides and should be confirmed by experimental analysis.[8][9]
| Parameter | Expected Value Range |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 20,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 10 - 40 °C |
| Melting Temperature (Tm) | 100 - 150 °C (if crystalline) |
| Decomposition Temperature (Td) | > 250 °C |
Applications in Drug Development
The polyesteramide derived from adipic acid and diethanolamine holds significant promise for various biomedical applications, particularly in drug delivery.
Signaling Pathway for Drug Delivery
While this specific polymer does not directly interact with a signaling pathway, its role as a drug delivery vehicle can be conceptualized as follows:
Caption: Drug delivery logical workflow.
Potential Drug Delivery Applications
-
Controlled Release: The biodegradable nature of the polyesteramide allows for the sustained release of encapsulated drugs as the polymer matrix degrades over time.
-
Nanoparticle Formulation: The polymer can be formulated into nanoparticles to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Targeted Delivery: The surface of the polyesteramide nanoparticles can be functionalized with targeting ligands to enhance drug accumulation at specific disease sites, such as tumors.
-
Gene Delivery: Cationic versions of the polymer could potentially be developed to complex with nucleic acids for gene therapy applications.
Biocompatibility and Biodegradation
Polyesteramides are generally considered to be biocompatible, and their degradation products, such as adipic acid and diethanolamine, are typically metabolized or cleared by the body.[4][5] The degradation of the polymer occurs primarily through the hydrolysis of the ester bonds, leading to a gradual erosion of the polymer matrix. The rate of degradation can be tailored by controlling the molecular weight and crystallinity of the polymer.
Conclusion
The polycondensation of adipic acid and diethanolamine offers a versatile method for synthesizing a biodegradable and biocompatible polyesteramide with significant potential in the field of drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of this promising biomaterial. Further studies are warranted to fully elucidate its in vivo behavior and therapeutic efficacy in various drug delivery systems.
References
- 1. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. josorge.com [josorge.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. Synthesis and Characterization of L-alanine based Poly(ester-amide)s | ASJP [asjp.cerist.dz]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyesteramides using N,N'-bis(2-hydroxyethyl)oxamide (Einecs 285-118-2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesteramides utilizing N,N'-bis(2-hydroxyethyl)oxamide, registered under Einecs 285-118-2. This document is intended to guide researchers in the preparation and characterization of these versatile polymers, which hold potential for various applications, including in the biomedical and pharmaceutical fields.
Introduction
Polyesteramides (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. This unique combination of functional groups imparts a desirable balance of properties, including good thermal and mechanical strength, biodegradability, and biocompatibility. The inclusion of amide groups often leads to enhanced intermolecular hydrogen bonding, contributing to higher melting points and improved mechanical performance compared to their polyester counterparts.
N,N'-bis(2-hydroxyethyl)oxamide is a diol containing a central oxamide group. Its chemical structure makes it a valuable monomer for introducing amide functionalities into a polymer chain through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyesteramides can be further modified, for instance, through chain extension reactions to achieve higher molecular weights and tailor their properties for specific applications.
Synthesis of Polyesteramides via Melt Polycondensation
A common and effective method for the synthesis of polyesteramides from N,N'-bis(2-hydroxyethyl)oxamide is melt polycondensation. This solvent-free technique involves heating the monomers together under vacuum to drive the polymerization reaction by removing the condensation byproduct, typically water.
A representative synthesis involves the reaction of N,N'-bis(2-hydroxyethyl)oxamide with a dicarboxylic acid, such as adipic acid, and a diol, like 1,4-butanediol. The ratio of these monomers can be varied to control the properties of the resulting polymer.
Chemical Reaction
Application Notes and Protocols: Adipic Acid and Diethanolamine as Precursors for Polyurethane Synthesis
Topic: Einecs 285-118-2 as a Monomer for Polyurethanes
This compound: Adipic acid, compound with 2,2'-iminodiethanol (1:2) CAS Number: 85029-95-4 Chemical Formula: C14H32N2O8
Introduction
The chemical substance identified by EINECS number 285-118-2 is the salt "adipic acid, compound with 2,2'-iminodiethanol (1:2)". While this salt itself is not directly employed as a monomer in the conventional sense for polyurethane synthesis, its individual components—adipic acid and diethanolamine—are crucial precursors in the formation of polyurethane materials. Adipic acid is a fundamental building block for polyester polyols, which constitute the soft segment of many polyurethanes.[1][2][3] Diethanolamine, a diol with a secondary amine group, can function as a chain extender or crosslinker, influencing the hard segment of the polyurethane network.[4][5][6]
These application notes will detail the roles of adipic acid and diethanolamine in the synthesis of polyurethanes and provide generalized experimental protocols for researchers, scientists, and drug development professionals interested in formulating these versatile polymers.
1. Role of Adipic Acid in Polyurethane Synthesis
Adipic acid, a dicarboxylic acid, is a primary component in the manufacture of polyester polyols.[2][7][8] These polyester polyols are then reacted with diisocyanates to form the polyurethane polymer.[2][9] The properties of the final polyurethane, such as flexibility, durability, and resistance to environmental factors, are significantly influenced by the structure of the polyester polyol derived from adipic acid.[2]
Polyester polyols are synthesized through the polycondensation reaction of a dicarboxylic acid (like adipic acid) with a diol (such as ethylene glycol, diethylene glycol, or 1,4-butanediol).[1][10][11] By carefully selecting the diol and the molar ratio of the reactants, the molecular weight, functionality, and degree of branching of the polyester polyol can be controlled, thereby tailoring the characteristics of the resulting polyurethane.[1][12]
Table 1: Typical Properties of Adipic Acid-Based Polyester Polyols for Polyurethane Applications
| Property | Value Range | Significance in Polyurethane Formulation |
| Hydroxyl Value (mg KOH/g) | 30 - 65 | Determines the stoichiometry with the isocyanate component; influences the crosslink density and mechanical properties. |
| Acid Value (mg KOH/g) | < 1.0 | A low acid value is crucial for preventing unwanted side reactions and ensuring the stability of the final polymer. |
| Viscosity (mPa·s at 75°C) | 300 - 1000 | Affects the processability and mixing with the isocyanate component. |
| Molecular Weight ( g/mol ) | 2000 - 4000 | Influences the flexibility and elongation of the polyurethane; higher molecular weight generally leads to softer, more flexible foams. |
| Functionality | 2.0 - 2.5 | A functionality of 2 results in linear polymers, while higher values lead to branched or crosslinked networks, increasing rigidity. |
2. Role of Diethanolamine in Polyurethane Synthesis
Diethanolamine (DEA) is a bifunctional molecule containing two hydroxyl groups and a secondary amine group.[6] In polyurethane systems, it can act as a chain extender or a crosslinker.[4] The hydroxyl groups react with isocyanate groups to form urethane linkages, while the secondary amine can also react with isocyanates, though typically at a different rate. This reactivity allows DEA to be incorporated into the polyurethane backbone, influencing the polymer's morphology and mechanical properties.
The use of diethanolamine can impact the hydrogen bonding within the hard domains of the polyurethane, affecting properties such as the glass transition temperature and the degree of microphase separation between the hard and soft segments.[5]
3. Experimental Protocols
The following are generalized protocols for the synthesis of a polyester polyol from adipic acid and a diol, and the subsequent formation of a polyurethane. These should be adapted and optimized for specific research and development needs.
3.1. Synthesis of Adipic Acid-Based Polyester Polyol
This protocol describes the synthesis of a linear polyester polyol from adipic acid and diethylene glycol.
Materials:
-
Adipic Acid
-
Diethylene Glycol (DEG)
-
Esterification catalyst (e.g., titanium-based catalyst)
-
Nitrogen gas inlet
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation column.
Procedure:
-
Charge the reaction vessel with adipic acid and diethylene glycol in the desired molar ratio (a slight excess of the glycol is typically used to ensure hydroxyl termination).
-
Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the mixture gradually to 150-180°C to initiate the esterification reaction. Water will begin to distill off.
-
Once the initial water evolution subsides, add the esterification catalyst.
-
Slowly increase the temperature to 200-230°C while continuously removing the water of condensation.
-
To drive the reaction to completion, apply a vacuum to remove the final traces of water and excess diethylene glycol.
-
Monitor the reaction by measuring the acid value and hydroxyl value of the product. The reaction is considered complete when the target values are reached.
-
Cool the resulting polyester polyol under a nitrogen atmosphere and store it in a sealed, dry container.
3.2. Synthesis of Polyurethane Elastomer
This protocol describes the preparation of a polyurethane elastomer using the synthesized polyester polyol and a diisocyanate.
Materials:
-
Synthesized Adipic Acid-Based Polyester Polyol
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain Extender (e.g., 1,4-Butanediol or Diethanolamine)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Degassing chamber (vacuum oven)
-
Mold
Procedure:
-
Pre-dry the polyester polyol and the chain extender under vacuum to remove any residual moisture.
-
In a reaction vessel, heat the polyester polyol to a temperature that ensures it is in a liquid state with low viscosity (e.g., 70-80°C).
-
Add the chain extender (e.g., diethanolamine) to the polyester polyol and mix thoroughly.
-
Degas the polyol/chain extender mixture under vacuum to remove any dissolved gases.
-
In a separate container, melt the diisocyanate (if solid at room temperature) and bring it to the reaction temperature.
-
Add the catalyst to the polyol mixture and stir vigorously.
-
Add the stoichiometric amount of the diisocyanate to the polyol mixture and mix rapidly and thoroughly for a short period (typically 30-60 seconds).
-
Pour the reacting mixture into a preheated mold.
-
Cure the polyurethane in an oven at a specified temperature and for a specific duration to complete the polymerization.
-
Demold the polyurethane elastomer and allow for post-curing at room temperature for several days to achieve final properties.
4. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a polyurethane, highlighting the stages where the components of this compound are utilized.
References
- 1. Adipic Acid-Based Aliphatic Polyester Polyols - Sabtech [sabtechmachine.com]
- 2. altusexports.com [altusexports.com]
- 3. Adipic acid - Wikipedia [en.wikipedia.org]
- 4. morpholine.cc [morpholine.cc]
- 5. researchgate.net [researchgate.net]
- 6. Diethanolamine - Wikipedia [en.wikipedia.org]
- 7. Polyurethane & Plasticizer - MarChem [marchem.com.cn]
- 8. Adipic Acid | Polyurethane | Supplier | Distributor | Europe | Arpadis [arpadis.com]
- 9. mdpi.com [mdpi.com]
- 10. Polyester Polyol Production Process: How Are Polyester Polyols Made? - LECRON SHARE [lecronchem.com]
- 11. CN111100251B - Synthesis process of polymer polyester polyol - Google Patents [patents.google.com]
- 12. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
Application Notes and Protocols for the Characterization of Adipic Acid Diethanolamine (AADE) Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adipic acid diethanolamine (AADE) polymers are a class of polyesteramides that are gaining interest in the biomedical and pharmaceutical fields.[1][2] Their unique structure, containing both hydrolyzable ester bonds and hydrogen-bonding amide groups, offers a combination of biodegradability and favorable mechanical properties.[1][2][3] Proper characterization of these polymers is critical for ensuring quality, predicting performance, and meeting regulatory standards in applications such as drug delivery, tissue engineering, and medical devices.[3][4] This document provides detailed analytical methods and protocols for the comprehensive characterization of AADE polymers.
Structural Characterization by Spectroscopic Methods
Structural analysis is the foundational step to confirm the chemical identity and purity of the synthesized AADE polymer. Spectroscopic methods provide a "fingerprint" of the polymer's chemical structure.[5]
Application Note: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique used to identify the functional groups present in the polymer structure.[4][6] For AADE polymers, FTIR is essential to verify the formation of both ester and amide linkages, which confirms successful polycondensation. Key characteristic absorption bands are monitored to ascertain the polymer's structure.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Ensure the polymer sample is completely dry to avoid interference from water O-H bands.
-
Prepare a thin film by dissolving a small amount of the polymer (5-10 mg) in a suitable solvent (e.g., Dimethylformamide - DMF or Dimethyl Sulfoxide - DMSO), casting it onto a KBr salt plate, and allowing the solvent to evaporate completely under vacuum.
-
Alternatively, for solid samples, prepare a KBr pellet by grinding 1-2 mg of the polymer with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
-
Instrument Parameters:
-
Spectrometer: Any standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Acquire the sample spectrum.
-
Perform background subtraction.
-
Identify and label the characteristic peaks corresponding to the functional groups in the AADE polymer.
-
Data Presentation: Key FTIR Absorption Bands for AADE Polymers
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| O-H (from Diethanolamine) | Stretching (H-bonded) | 3500 - 3200 |
| N-H (Amide) | Stretching | 3400 - 3200 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Ester) | Stretching | ~1735 |
| C=O (Amide I) | Stretching | ~1640 |
| N-H (Amide II) | Bending | ~1550 |
| C-O (Ester) | Stretching | 1250 - 1100 |
Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and composition of the polymer.[4][7] ¹H NMR is used to determine the relative ratio of monomer units in the polymer backbone, confirming the polymer's chemical constitution.[8] ¹³C NMR can be used to further corroborate the structural assignments.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 10-15 mg of the AADE polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 25°C.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 64-128.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Integrate the peaks corresponding to the protons of the adipic acid and diethanolamine moieties.
-
Calculate the monomer ratio to confirm the polymer composition.
-
Molecular Weight Determination
The molecular weight and its distribution are critical polymer characteristics that influence mechanical properties, degradation kinetics, and processability.[4][9][10]
Application Note: Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC (also known as SEC) is the most common technique for measuring the molecular weight distribution of polymers.[7][11][12] The method separates polymer molecules based on their hydrodynamic volume in solution.[11][13] From the resulting chromatogram, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.[7][13][14]
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the AADE polymer.
-
Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr) to a final concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, typically overnight with gentle agitation.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrument Parameters:
-
System: A GPC/SEC system equipped with a pump, injector, column set, and detector.
-
Columns: A set of columns suitable for separating the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: DMF with 0.01 M LiBr is common for polyesteramides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60°C to reduce solvent viscosity and improve resolution.
-
Detector: Refractive Index (RI) detector is standard. A light scattering detector can be added for absolute molecular weight determination.[13]
-
Calibration: Use narrow-polydispersity polystyrene or PMMA standards to generate a calibration curve.[12]
-
-
Data Analysis:
-
Integrate the chromatogram of the polymer sample.
-
Using the calibration curve, the software calculates Mn, Mw, and PDI.
-
Data Presentation: Molecular Weight Summary
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| AADE-Batch-001 | 15,200 | 28,900 | 1.90 |
| AADE-Batch-002 | 16,500 | 32,100 | 1.95 |
| AADE-Batch-003 | 14,800 | 27,500 | 1.86 |
Thermal Properties Analysis
Thermal analysis provides insight into the material's thermal stability, glass transition temperature (Tg), melting temperature (Tm), and decomposition profile, which are crucial for defining processing conditions and end-use applications.[15][16]
Application Note: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[15] It is used to determine key thermal transitions, such as the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the melting temperature (Tm) for semi-crystalline polymers.
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.
-
-
Instrument Parameters:
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Program:
-
First Heat: Heat from 25°C to 200°C to erase the sample's thermal history.
-
Cool: Cool from 200°C to -50°C.
-
Second Heat: Heat from -50°C to 250°C.
-
-
Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
The glass transition (Tg) is identified as a step-change in the heat flow curve from the second heating scan.
-
The melting temperature (Tm) is identified as an endothermic peak.
-
Application Note: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[15] It is used to evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
-
Instrument Parameters:
-
Heating Rate: 10 or 20 °C/min.
-
Temperature Range: 25°C to 600°C.
-
Atmosphere: Inert nitrogen or oxidizing air atmosphere with a purge rate of 50-100 mL/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T₅%).
-
Data Presentation: Thermal Properties Summary
| Sample ID | Glass Transition (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temp. (T₅%) (°C) |
| AADE-Batch-001 | 45.5 | N/A (Amorphous) | 315.2 |
| AADE-Batch-002 | 47.1 | N/A (Amorphous) | 318.9 |
| AADE-Batch-003 | 44.8 | N/A (Amorphous) | 312.5 |
Visualized Workflows
To facilitate understanding, the following diagrams illustrate the logical flow of the characterization process.
Caption: High-level workflow for the synthesis and characterization of AADE polymers.
Caption: Detailed workflow for GPC/SEC analysis of AADE polymers.
Caption: Parallel workflows for DSC and TGA thermal characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance [polymersource.ca]
- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 6. jordilabs.com [jordilabs.com]
- 7. measurlabs.com [measurlabs.com]
- 8. asjp.cerist.dz [asjp.cerist.dz]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. resolvemass.ca [resolvemass.ca]
- 11. atslab.com [atslab.com]
- 12. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymerization with Einecs 285-118-2 (Pentaerythritol C16-18 Fatty Acid Ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substance identified by Einecs 285-118-2 is a mixture of esters derived from the reaction of pentaerythritol with C16-18 fatty acids. These esters are key precursors in the synthesis of various polymers, particularly polyesters and alkyd resins. The polymerization process involves the reaction of the hydroxyl groups of pentaerythritol with the carboxyl groups of the fatty acids, and often with other diacids, to form a complex polymer network. These polymers find applications in coatings, inks, and lubricants.[1][2][3] For the drug development sector, biodegradable polyesters synthesized from fatty acids are of significant interest for controlled drug delivery systems.[4][5]
Experimental Protocol: Synthesis of a Polyester from Pentaerythritol and C16-18 Fatty Acids
This protocol describes a general method for the synthesis of a polyester, a form of polymerization, using pentaerythritol and a mixture of C16-18 fatty acids. This method is based on typical esterification and polycondensation reactions.[6][7]
Materials:
-
Pentaerythritol
-
C16-18 Fatty Acid Mixture (e.g., a blend of palmitic, stearic, and oleic acids)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or an organometallic catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Solvent (for azeotropic water removal): Toluene or Xylene
-
Nitrogen gas supply
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware: Three-neck round-bottom flask, Dean-Stark apparatus, condenser, thermometer, mechanical stirrer, heating mantle.
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser. Purge the system with nitrogen gas to create an inert atmosphere.
-
Charging Reactants: Charge the flask with pentaerythritol and the C16-18 fatty acid mixture. The molar ratio of fatty acid to pentaerythritol can be varied to control the degree of esterification and branching of the resulting polymer. A common starting point is a molar ratio of fatty acid to hydroxyl groups of approximately 1:1.[6] Add the solvent (e.g., toluene, approximately 10-20% of the total reactant weight) to facilitate the removal of water formed during the reaction.
-
Catalyst Addition: Add the catalyst to the reaction mixture. For p-TSA, a typical loading is 0.1-0.5% by weight of the total reactants. For organometallic catalysts, the manufacturer's recommendations should be followed.
-
Polymerization Reaction:
-
Begin stirring the mixture and gradually heat the flask using a heating mantle.
-
Raise the temperature to 150-180°C to initiate the esterification reaction.[7] Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue to heat the reaction mixture to a higher temperature, typically in the range of 200-250°C, to drive the polycondensation reaction to completion.[1][2]
-
Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a desired low level (e.g., < 20 mg KOH/g).[8][9] The total reaction time can range from 4 to 18 hours.[1][6]
-
-
Purification:
-
Once the desired acid value is reached, cool the reaction mixture to below 100°C.
-
If an acid catalyst was used, neutralize the mixture by washing it with a 5% sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and any unreacted monomers by vacuum distillation.
-
Characterization:
The resulting polyester can be characterized by various techniques, including:
-
Acid Value Determination: To confirm the completion of the reaction.
-
Viscosity Measurement: To determine the molecular weight and degree of polymerization.
-
Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution of the polymer.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the polymer.[3][7]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of polyesters from pentaerythritol and fatty acids, as derived from various literature sources.
| Parameter | Value | Reference |
| Reactants & Ratios | ||
| Fatty Acid:Pentaerythritol Molar Ratio | 3.9:1 to 4.9:1 | [7] |
| Fatty Acid:Hydroxyl Group Molar Ratio | Approx. 1:1 | [6] |
| Catalyst | ||
| p-Toluenesulfonic Acid (p-TSA) | 0.1 - 0.5 wt% | [10] |
| Sulfuric Acid | 1.0 - 2.0% w/w | [7] |
| Reaction Conditions | ||
| Initial Temperature | 150 - 180 °C | [7] |
| Final Temperature | 200 - 250 °C | [1][2] |
| Reaction Time | 4 - 18 hours | [1][6] |
| Product Characteristics | ||
| Final Acid Value | < 20 mg KOH/g | [8][9] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of polyester from pentaerythritol fatty acid esters.
Application in Drug Development: Controlled Release Systems
Polymers derived from fatty acids are gaining attention in drug development due to their biocompatibility and biodegradability.[5] These polyesters can be formulated into microparticles, nanoparticles, or implants for the controlled and sustained release of therapeutic agents.[4][11] The hydrophobic nature of the fatty acid chains can effectively encapsulate lipophilic drugs, protecting them from degradation and controlling their release profile. By modifying the polymer composition (e.g., the ratio of fatty acids to pentaerythritol, or by incorporating other monomers), the physical properties such as degradation rate and drug release kinetics can be tailored to specific therapeutic needs.[11]
Signaling Pathway Diagram (Logical Relationship)
While a specific biological signaling pathway is not directly modulated by the polymerization process itself, the following diagram illustrates the logical relationship from polymer synthesis to its application in drug delivery, a key area of interest for the target audience.
Caption: Logical workflow from polymer synthesis to application in controlled drug delivery.
References
- 1. Synthesis and characterisation of alkyd resins with glutamic acid-based monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid and water-soluble polymer-based controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. dl.lib.uom.lk [dl.lib.uom.lk]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. kinampark.com [kinampark.com]
Application Notes: Catalytic Systems for Adipic Acid and Diethanolamine Polycondensation
Introduction Poly(ester amide)s (PEAs) are a versatile class of polymers that combine the beneficial properties of both polyesters and polyamides. Their biodegradability, stemming from hydrolyzable ester linkages, and their enhanced thermal and mechanical stability, due to hydrogen bonding between amide groups, make them highly attractive for biomedical applications, including drug delivery and tissue engineering.[1][2][3] The polycondensation of adipic acid with diethanolamine is a key reaction for synthesizing a specific type of PEA, where the diethanolamine monomer provides both hydroxyl and secondary amine functionalities for ester and amide bond formation, respectively. The choice of catalyst is critical as it dictates reaction efficiency, polymer properties, and process conditions.
Catalytic Approaches The synthesis of PEAs from adipic acid and diethanolamine can be achieved through several catalytic routes, primarily involving melt polycondensation. This process involves heating the monomers above their melting points, often under vacuum, to drive the reaction forward by removing the water byproduct. Key catalytic systems include acid catalysts, metal-based catalysts, and enzymatic catalysts.
-
Acid Catalysis: Protic acids like p-toluenesulfonic acid (p-TSA) are effective catalysts for esterification.[4] They function by protonating the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl and amine groups of diethanolamine. Phosphoric acid (H₃PO₄) has also been successfully used in polycondensation for related polyesters.[5]
-
Metal-Based Catalysis: Organometallic compounds, particularly those based on tin, are widely used in polymerization. Catalysts such as stannous chloride (SnCl₂) and dibutyltin methoxide (Bu₂Sn(OMe)₂) have been employed in the synthesis of various PEAs.[1][6] These catalysts are thought to activate the carbonyl group, facilitating the condensation reaction.
-
Enzymatic Catalysis: Biocatalysis offers a greener alternative, proceeding under milder reaction conditions which can prevent unwanted side reactions.[7] Lipases, such as Candida antarctica lipase B (CAL-B), often in an immobilized form like Novozym 435, are highly effective for catalyzing both esterification and amidation reactions in the synthesis of polyesters and polyamides.[8][9]
Factors Influencing Polycondensation Several process parameters significantly influence the properties of the final polymer. A study on the polycondensation of adipic acid and diethanolamine identified the following key factors:[4]
-
Temperature: Higher temperatures increase the reaction rate but can also lead to thermal degradation or side reactions. For melt polycondensation, temperatures typically range from 150°C to 230°C.[5]
-
Time: Longer reaction times generally lead to higher molecular weight polymers, but the process must be optimized to avoid degradation.
-
Vacuum: Applying a vacuum is crucial for removing water, the byproduct of condensation. This shifts the reaction equilibrium towards the formation of the polymer, leading to higher molecular weights.
-
Catalyst Concentration: The amount of catalyst affects the reaction rate. The optimal concentration must be determined experimentally to maximize efficiency without causing undesirable side effects.
The interplay of these factors affects key polymer characteristics, such as the acid value. For use as a dispersant in certain applications, polycondensates with acid values between 75.7 and 104.0 mg KOH/g have been found to be suitable.[4]
Caption: Factors influencing the polycondensation process.
Data Presentation
Table 1: Comparison of Catalytic Systems and Conditions for Poly(ester amide) Synthesis
| Catalyst System | Catalyst Example | Typical Temperature (°C) | Typical Conditions | Key Advantages | Reference(s) |
| Acid Catalysis | p-Toluenesulfonic Acid (p-TSA) | 150 - 190 | Melt polycondensation, vacuum | Cost-effective, readily available | [4] |
| Metal-Based | Stannous Chloride (SnCl₂) | 180 - 200 | Melt polycondensation, inert atm. | High catalytic activity | [6] |
| Enzymatic | Immobilized Lipase (Novozym 435) | 80 - 95 | Solvent-free or organic solvent | Mild conditions, high selectivity | [9] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Melt Polycondensation
This protocol describes the synthesis of a poly(ester-amide) from adipic acid and diethanolamine using p-toluenesulfonic acid (p-TSA) as a catalyst.
Materials:
-
Adipic Acid (AA)
-
Diethanolamine (DEA)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Nitrogen gas (high purity)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolution
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller
-
Condenser with a collection flask (e.g., Dean-Stark trap)
-
Vacuum pump with a cold trap
-
Nitrogen inlet
Procedure:
-
Monomer Charging: Place equimolar amounts of adipic acid and diethanolamine into the three-neck flask. For example, add 14.61 g (0.1 mol) of adipic acid and 10.51 g (0.1 mol) of diethanolamine.
-
Catalyst Addition: Add the p-TSA catalyst to the flask. A typical catalyst loading is 0.5-1.0% by weight of the total monomers (e.g., 0.12 g to 0.25 g).
-
Inert Atmosphere: Assemble the mechanical stirrer and condenser. Purge the system with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow.
-
First Stage (Esterification):
-
Begin stirring and heat the mixture to 150-160°C. The reactants will melt and form a homogenous liquid.
-
Maintain this temperature for 2-3 hours. Water will be generated and collected in the condenser/trap.
-
-
Second Stage (Polycondensation under Vacuum):
-
Gradually increase the temperature to 180-190°C.
-
Slowly apply vacuum to the system, reducing the pressure to below 20 mBar over about 30 minutes.[5] This prevents vigorous boiling of the reactants.
-
Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the mixture will increase significantly as the polymer forms.
-
-
Reaction Termination and Product Recovery:
-
Stop heating and turn off the vacuum, reintroducing nitrogen gas to bring the system back to atmospheric pressure.
-
Allow the reactor to cool to room temperature. The resulting polymer will be a viscous liquid or a solid.
-
Dissolve the polymer in a suitable solvent (e.g., DMF, DMSO) for further purification or characterization.
-
The polymer can be purified by precipitation in a non-solvent like cold water or methanol, followed by filtration and drying under vacuum.
-
Caption: General workflow for melt polycondensation.
Protocol 2: Enzymatic Polycondensation in a Solvent-Free System
This protocol outlines the synthesis of a poly(ester-amide) using an immobilized lipase catalyst under milder, solvent-free conditions.
Materials:
-
Adipic Acid (AA)
-
Diethanolamine (DEA)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Molecular sieves (3Å or 4Å, activated)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Heating block or oil bath with magnetic stirring
-
Vacuum oven
Procedure:
-
Monomer and Enzyme Preparation:
-
In a reaction vial, add equimolar amounts of adipic acid (e.g., 1.46 g, 10 mmol) and diethanolamine (1.05 g, 10 mmol).
-
Add Novozym 435. A typical loading is 10% by weight of the total monomers (e.g., 0.25 g).
-
Add activated molecular sieves (approx. 1 g) to adsorb the water byproduct.
-
-
Reaction Setup:
-
Seal the vial and place it in a preheated oil bath or heating block set to 85-95°C.[9]
-
Begin magnetic stirring to ensure the mixture is homogenous once melted.
-
-
Polycondensation:
-
Maintain the reaction at the set temperature with continuous stirring for 24-72 hours. The reaction progress can be monitored by periodically taking small aliquots and analyzing for molecular weight (GPC) or acid value.
-
-
Product Recovery and Purification:
-
After the desired reaction time, cool the vial to room temperature.
-
Add a suitable solvent (e.g., chloroform or DMF) to dissolve the polymer product.
-
Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with solvent, dried, and potentially reused.
-
Isolate the polymer from the filtrate by evaporating the solvent under reduced pressure or by precipitation in a non-solvent.
-
Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Caption: Simplified mechanism of catalyzed polycondensation.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coatings Formulated with Adipic Acid and Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of adipic acid with diethanolamine forms a polyesteramide polyol, a versatile polymer intermediate. This molecule is characterized by the presence of both ester and amide linkages, as well as reactive hydroxyl groups. These functional groups make it a valuable component in the formulation of a variety of coatings, particularly polyurethanes. The resulting coatings can be tailored to exhibit a range of properties, from flexible and tough to hard and scratch-resistant, by carefully selecting the other components in the formulation.[1][2]
In the realm of drug development, biodegradable polyesters and their derivatives are of significant interest for applications such as drug-eluting stents and other medical device coatings.[3][4][5] The inherent biodegradability of some polyester-based coatings can be advantageous, as the coating degrades over time, leaving behind an inert surface and potentially reducing long-term inflammatory responses.[5][6] Adipate-based polyurethanes are also used in medical applications like breathable wound dressings and biodegradable sutures.[7]
These application notes provide detailed protocols for the synthesis of an adipic acid-diethanolamine polyesteramide polyol, its characterization, and its formulation into a polyurethane coating. Additionally, methods for evaluating the performance of the resulting coating and its potential applications in drug delivery are discussed.
Data Presentation
Table 1: Typical Properties of Adipic Acid-Based Polyesteramide Polyols
| Property | Typical Value Range | ASTM/ISO Method |
| Hydroxyl Value (mg KOH/g) | 50 - 300 | ASTM E1899, DIN 53240-3[8][9] |
| Acid Value (mg KOH/g) | < 2.0 | ASTM D4662, ASTM D7253[9][10] |
| Molecular Weight ( g/mol ) | 1000 - 4000 | Gel Permeation Chromatography (GPC) |
| Viscosity at 25°C (mPa·s) | 5,000 - 20,000 | ASTM D2196 |
| Water Content (%) | < 0.1 | ASTM D4672 |
Table 2: Example Polyurethane Coating Formulation
| Component | Role | Weight Percentage (%) |
| Adipic Acid-Diethanolamine Polyol | Polyol | 40 - 60 |
| Hexamethylene Diisocyanate (HDI) | Isocyanate Crosslinker | 20 - 30 |
| Dibutyltin Dilaurate (DBTDL) | Catalyst | 0.01 - 0.05 |
| Methyl Ethyl Ketone (MEK) | Solvent | 10 - 30 |
| Leveling Agent | Additive | 0.1 - 0.5 |
Table 3: Performance Characteristics of Adipic Acid-Diethanolamine Based Polyurethane Coatings
| Performance Metric | Typical Result | ASTM Method |
| Adhesion (Cross-hatch) | 4B - 5B | ASTM D3359[11] |
| Pencil Hardness | HB - 2H | ASTM D3363 |
| Flexibility (Conical Mandrel) | Pass (No cracking) | ASTM D522[11] |
| Impact Resistance (Direct) | 120 - 160 lb-in | ASTM D2794 |
| Solvent Resistance (MEK rubs) | >100 | ASTM D5402 |
Experimental Protocols
Protocol 1: Synthesis of Adipic Acid-Diethanolamine Polyesteramide Polyol
This protocol describes the laboratory-scale synthesis of a polyesteramide polyol from adipic acid and diethanolamine via a two-stage melt condensation reaction.
Materials:
-
Adipic Acid
-
Diethanolamine
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas supply
-
500 mL three-necked round-bottom flask
-
Heating mantle with magnetic stirrer and temperature controller
-
Mechanical overhead stirrer
-
Dean-Stark trap or similar distillation setup
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the overhead stirrer, a temperature probe, and the distillation head connected to a condenser. Ensure a nitrogen inlet is available.
-
Charging Reactants: Charge the flask with 146.1 g (1.0 mol) of adipic acid and 231.3 g (2.2 mol) of diethanolamine. The molar ratio of hydroxyl to carboxyl groups is 2.2:1.[1]
-
Inert Atmosphere: Begin purging the reactor with a slow stream of nitrogen gas to maintain an inert atmosphere and prevent oxidation.
-
First Stage (Esterification/Amidation):
-
Begin stirring the mixture.
-
Slowly heat the reactor to 160°C.
-
Hold the temperature at 160°C for approximately 2 hours. Water will begin to distill off as the esterification and amidation reactions proceed.
-
-
Second Stage (Polycondensation):
-
Add approximately 0.1% (w/w) of p-toluenesulfonic acid as a catalyst.[1]
-
Gradually increase the temperature to 200°C.[1]
-
Continue the reaction at this temperature, collecting the water of condensation. The reaction progress can be monitored by measuring the acid value of the mixture at regular intervals (see Protocol 2).
-
Once the rate of water distillation slows, gradually apply a vacuum (down to ~10-20 mmHg) to remove the remaining water and drive the reaction to completion.
-
Continue the reaction under vacuum until the desired acid value (typically < 2 mg KOH/g) is reached.
-
-
Cooling and Storage:
-
Once the reaction is complete, turn off the vacuum and cool the reactor to room temperature under a nitrogen blanket.
-
The resulting viscous polyesteramide polyol can be stored in an airtight container.
-
Protocol 2: Characterization of the Polyesteramide Polyol
A. Determination of Acid Value (ASTM D4662):
-
Accurately weigh approximately 1-2 g of the polyol sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., toluene/ethanol 1:1).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized 0.1 M potassium hydroxide (KOH) solution in ethanol until a faint pink endpoint persists for at least 30 seconds.
-
Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V * N * 56.1) / W where V is the volume of KOH solution used (mL), N is the normality of the KOH solution, and W is the weight of the sample (g).[9]
B. Determination of Hydroxyl Value (ASTM E1899):
-
Accurately weigh a sample of the polyol (the weight depends on the expected hydroxyl value) into a flask.
-
Add a precise volume of an acylating agent (e.g., phthalic anhydride-pyridine solution).
-
Heat the flask to acetylate the hydroxyl groups.
-
After cooling, add a measured amount of water to hydrolyze the excess anhydride.
-
Titrate the resulting solution with a standardized sodium hydroxide (NaOH) solution to determine the amount of anhydride that was consumed by the polyol.
-
A blank determination without the polyol sample must be performed.
-
The hydroxyl value is calculated based on the difference in titrant volume between the blank and the sample.[12]
Protocol 3: Formulation of a Two-Component Polyurethane Coating
This protocol describes the preparation of a solvent-borne, two-component polyurethane coating cured at ambient temperature.
Materials:
-
Synthesized adipic acid-diethanolamine polyol (from Protocol 1)
-
Aliphatic polyisocyanate (e.g., Hexamethylene diisocyanate trimer, HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1% in MEK)
-
Methyl ethyl ketone (MEK) or other suitable urethane-grade solvent
-
Leveling agent
-
Glass beakers or metal cans for mixing
-
Mechanical stirrer
Procedure:
-
Component A (Polyol Component):
-
In a mixing vessel, add 50.0 g of the synthesized polyesteramide polyol.
-
Add 20.0 g of MEK and mix until the polyol is fully dissolved.
-
Add 0.3 g of a leveling agent and 0.02 g of the DBTDL catalyst solution. Mix thoroughly.
-
-
Component B (Isocyanate Component):
-
The amount of isocyanate needed depends on the hydroxyl value of the polyol and the equivalent weight of the isocyanate. The NCO:OH ratio is typically targeted between 1.05 and 1.1.
-
Calculate the required amount of HDI. For example, if the polyol has a hydroxyl value of 150 mg KOH/g and the HDI has an NCO equivalent weight of 193 g/eq:
-
Equivalents of OH in 50g polyol = (50 * 150) / 56100 = 0.134 eq
-
Equivalents of NCO needed (for 1.05 ratio) = 0.134 * 1.05 = 0.141 eq
-
Mass of HDI needed = 0.141 eq * 193 g/eq = 27.2 g
-
-
-
Mixing:
-
Slowly add the calculated amount of Component B (HDI) to Component A while stirring continuously.
-
Continue mixing for 5-10 minutes to ensure a homogeneous mixture.
-
-
Induction Time:
-
Allow the mixture to stand for 15-20 minutes (induction time) before application. This allows for initial reaction between the polyol and isocyanate.
-
-
Application:
-
The coating can be applied to a substrate (e.g., steel panels, glass) using a film applicator, spray gun, or brush.
-
Allow the coating to cure at ambient temperature. Full cure properties are typically achieved after 7 days.
-
Protocol 4: Performance Testing of the Cured Coating
A. Adhesion Test (ASTM D3359 - Test Method B):
-
After the coating is fully cured, use a sharp blade to make a series of six parallel cuts, and then another series of six cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the lattice and smooth it into place.
-
After a short period, rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area for removal of coating and classify the adhesion on a scale of 0B (complete removal) to 5B (no removal).[11]
B. Pencil Hardness Test (ASTM D3363):
-
A set of calibrated drawing pencils of varying hardness (from 6B to 6H) is used.
-
The pencil is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure.
-
The hardness is defined as the hardest pencil that does not scratch or gouge the coating.
C. Flexibility Test (ASTM D522 - Conical Mandrel):
-
A coated panel is bent over a conical mandrel.
-
The point at which the coating begins to crack is noted. The result is often reported as pass/fail for a 1/8-inch mandrel, or the diameter at which cracking occurred.[11]
Applications in Drug Development
Polyesteramide-based coatings can be designed to be biodegradable, making them suitable for temporary medical implants and drug delivery systems.[13]
Potential Applications:
-
Drug-Eluting Stent Coatings: The polyesteramide can act as a carrier matrix for antiproliferative drugs like sirolimus. The drug is released as the polymer matrix degrades, helping to prevent in-stent restenosis.[3][4]
-
Antimicrobial Coatings: The polymer backbone can be functionalized with antimicrobial agents or designed to have inherent antimicrobial properties to prevent biofilm formation on medical devices.[14][15]
-
Controlled-Release Formulations: The degradation rate of the polyesteramide can be tuned by altering the monomer composition, allowing for controlled release of therapeutic agents over a specific period.[7]
Biocompatibility Assessment: For any medical application, the biocompatibility of the coating must be thoroughly evaluated. Key tests include:
-
Cytotoxicity Assays (ISO 10993-5): To ensure the material is not toxic to cells.
-
Hemocompatibility Testing (ISO 10993-4): To assess the material's interaction with blood, including tests for hemolysis and platelet adhesion.[16]
Visualizations
Diagram 1: Synthesis of Adipic Acid-Diethanolamine Polyesteramide Polyol
References
- 1. emerald.com [emerald.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Bioactive Polymeric Drug Eluting Coronary Stent Coating Using Electrospraying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. Current State of Bioabsorbable Polymer-Coated Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. Unlocking the Versatility of Adipic Acid Across Industries [chemanalyst.com]
- 8. How to Determine Polyester Polyol Quality Through Data? - LECRON SHARE [lecronchem.com]
- 9. metrohm.com [metrohm.com]
- 10. Analysis of the Significance of the Polyether Polyol Cas Number Technology - Nanjing Chemical Material Corp. [njchm.com]
- 11. highperformancecoatings.org [highperformancecoatings.org]
- 12. CN112557582A - Method for measuring hydroxyl value of polyester polyol - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Nontoxic Cationic Coumarin Polyester Coatings Prevent Pseudomonas aeruginosa Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanically Strong, Hydrophobic, Antimicrobial, and Corrosion Protective Polyesteramide Nanocomposite Coatings from Leucaena leucocephala Oil: A Sustainable Resource - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application of Tin(II) Octoate in the Synthesis of Biodegradable Polymers
Introduction
Tin(II) octoate, also known as stannous octoate or tin(II) 2-ethylhexanoate, is a highly effective and widely utilized catalyst in the synthesis of biodegradable polymers.[1] It is particularly prominent in the production of polylactic acid (PLA), a leading bioplastic derived from renewable resources like corn starch or sugarcane.[1] This organometallic compound facilitates the ring-opening polymerization (ROP) of cyclic esters, such as lactide (the monomer for PLA), to produce high molecular weight polymers.[1][2] The use of tin(II) octoate is favored due to its high catalytic activity under relatively mild conditions, which allows for the efficient and cost-effective production of biodegradable polymers with controlled properties.[1] These polymers are extensively used in biomedical applications, including surgical implants, drug delivery systems, and resorbable sutures, owing to their biocompatibility and controlled degradation rates.
Mechanism of Action
Tin(II) octoate catalyzes the ROP of cyclic esters through a coordination-insertion mechanism. The tin atom coordinates to the carbonyl group of the ester, which facilitates the opening of the ring and the subsequent propagation of the polymer chain.[1] While tin(II) octoate is an efficient catalyst, the polymerization rate can be relatively slow when used alone.[2] To enhance the reaction rate, a co-initiator, typically a hydroxyl-functionalized compound like an alcohol, is often added.[2][3] The co-initiator reacts with the tin(II) octoate to form a stannous alkoxide linkage, which is the actual initiating species for the polymerization.[2] This allows for better control over the synthesis and the production of high molecular weight PLA.[2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of Tin(II) octoate in the synthesis of biodegradable polymers.
Table 1: Typical Reaction Conditions for PLA Synthesis using Tin(II) Octoate
| Parameter | Value | Reference |
| Temperature Range | 125 to 200 °C | [2] |
| Polymerization Time | 1 to 24 hours | [2] |
| Atmosphere | Nitrogen or Vacuum | [2] |
| Catalyst Concentration | Varies (see Table 2) | [4][5] |
Table 2: Effect of Tin(II) Octoate Concentration on Polymer Properties and Residual Tin Content
| Monomer:Catalyst Ratio | Residual Tin (ppm) | Application Suitability | Reference |
| 1,000:1 | 176 | General | [5] |
| 10,000:1 | 5 | Biomedical | [5] |
| 50,000:1 | < 20 (FDA limit) | Biomedical | [5] |
Note: Lowering the catalyst concentration is crucial for biomedical applications to meet regulatory limits on residual tin content.[5]
Experimental Protocols
Protocol 1: Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization (ROP) using Tin(II) Octoate
1. Materials:
-
L-lactide (monomer)
-
Tin(II) octoate (catalyst)
-
1-Dodecanol (co-initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
2. Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Thermometer
-
Schlenk line or nitrogen inlet
-
Vacuum oven
3. Procedure:
-
Drying: Dry the L-lactide and 1-dodecanol under vacuum at 40°C for 24 hours to remove any moisture.
-
Setup: Assemble the reaction flask with the magnetic stirrer, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and then flush with dry nitrogen to ensure an inert atmosphere.
-
Charging the Reactor: Under a nitrogen flow, add the dried L-lactide to the reaction flask.
-
Solvent and Initiator Addition: Add anhydrous toluene to dissolve the L-lactide. Then, add the desired amount of 1-dodecanol (co-initiator).
-
Catalyst Addition: In a separate vial, dissolve the Tin(II) octoate in anhydrous toluene. Add the catalyst solution to the reaction mixture using a syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir. Monitor the reaction progress over time (e.g., 4-8 hours).
-
Precipitation: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into an excess of cold methanol while stirring vigorously.
-
Washing and Drying: Filter the precipitated PLA and wash it several times with methanol to remove any unreacted monomer and catalyst residues. Dry the final polymer in a vacuum oven at 50°C until a constant weight is achieved.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Tin(II) octoate can be hazardous; refer to the safety data sheet (SDS) before use.[6]
Visualizations
Caption: Experimental workflow for the synthesis of Polylactic Acid (PLA).
Caption: Catalytic cycle of Tin(II) octoate in Ring-Opening Polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stannous Octoate: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Adipic Acid Diethanolamine Polymerization
Welcome to the technical support center for the polymerization of adipic acid and diethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the polycondensation of adipic acid and diethanolamine?
The primary factors that affect the acid value and overall success of the polycondensation are temperature, reaction time, vacuum level, and the concentration of the catalyst.[1] Proper control of these parameters is crucial for achieving the desired polymer properties.
Q2: What is the expected outcome of a successful adipic acid diethanolamine polymerization?
A successful polymerization should yield a poly(ester amide) with the desired molecular weight, low polydispersity, and minimal discoloration. The physical properties, such as brittleness and viscosity, should also be within the expected range for the intended application.
Q3: What are some common side reactions to be aware of during this polymerization?
Side reactions can include oxidation of amine traces, which can lead to discoloration, and the formation of crosslinked gels, particularly at high conversions or with improper stoichiometry.[2] Thermal degradation at elevated temperatures can also lead to the formation of chromophore α-ketoamide groups, contributing to yellowing.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of adipic acid and diethanolamine in a question-and-answer format.
Problem 1: The final polymer is discolored (yellow to brown).
-
Question: What causes the discoloration of my poly(ester amide) during synthesis?
-
Answer: Discoloration, typically yellowing or browning, is often caused by thermal oxidation, especially in the presence of residual amine monomers or impurities.[2][3] At high polymerization temperatures, the methylene group adjacent to the carbonyl of the amide can oxidize, forming chromophoric α-ketoamide groups.[3] Air leaks in the reaction setup can exacerbate this issue.[2]
-
Question: How can I prevent or minimize discoloration?
-
Answer:
-
Inert Atmosphere: Ensure the polymerization is conducted under a continuous flow of an inert gas like nitrogen or argon to minimize contact with oxygen.[2]
-
Monomer Purity: Use highly purified monomers to reduce impurities that can act as catalysts for degradation reactions.
-
Antioxidants: The addition of antioxidants, such as hindered phenols (e.g., Irganox 1330), can help to mitigate oxidative degradation.[2]
-
Reducing Agents: In some cases, the addition of a small amount of a reducing agent like hypophosphorous acid has been shown to minimize coloration in polyamide melt polymerization.[4]
-
Temperature Control: Avoid excessively high temperatures and prolonged reaction times.
-
Problem 2: The resulting polymer has a low molecular weight.
-
Question: My polymer's viscosity is too low, and characterization indicates a low molecular weight. What are the likely causes?
-
Answer: Low molecular weight is a common challenge in condensation polymerization and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to achieve high conversion.
-
Inefficient Water Removal: The water generated as a byproduct of the esterification reaction must be efficiently removed to drive the equilibrium towards polymer formation. Inadequate vacuum or a poor distillation setup can hinder this.[5]
-
Improper Stoichiometry: An imbalance in the molar ratio of adipic acid and diethanolamine can limit the chain growth.
-
Insufficient Catalyst: The catalyst concentration may be too low to achieve a reasonable reaction rate.
-
Chain Termination Reactions: Impurities in the monomers or side reactions can lead to premature chain termination.[5]
-
-
Question: What steps can I take to increase the molecular weight of my polymer?
-
Answer:
-
Optimize Reaction Time and Temperature: Increase the reaction time and ensure the temperature is optimal for polymerization without causing degradation. A two-step process, with an initial lower temperature for prepolymer formation followed by a higher temperature for polycondensation, is often effective.[5]
-
Improve Vacuum: Use a high-vacuum system and ensure all connections are properly sealed to facilitate the removal of water.
-
Verify Stoichiometry: Accurately weigh the monomers to ensure a 1:1 molar ratio.
-
Adjust Catalyst Concentration: Experiment with slightly higher catalyst concentrations, but be mindful that excessive catalyst can sometimes promote side reactions.
-
Monomer Purity: Use monomers of the highest possible purity.
-
Problem 3: Gel formation occurs during the polymerization.
-
Question: My reaction mixture has turned into an insoluble gel. Why did this happen?
-
Answer: Gel formation, or crosslinking, can occur in adipic acid diethanolamine polymerization due to the trifunctional nature of diethanolamine (two hydroxyl groups and one secondary amine). Under certain conditions, the secondary amine can participate in side reactions, leading to branching and eventually a crosslinked network. This is more likely to happen at higher temperatures and extended reaction times.
-
Question: How can I prevent gelation?
-
Answer:
-
Control Reaction Temperature and Time: Carefully control the reaction temperature and avoid excessively long reaction times, especially in the later stages of polymerization.
-
Lower Monomer Concentration: Running the reaction at a lower concentration (if in solution) can sometimes reduce the likelihood of intermolecular crosslinking.
-
"Freeze" the Reaction: Stop the polymerization at a lower conversion, before the gel point is reached. This will result in a lower molecular weight polymer.[6]
-
Use of Protecting Groups: While more complex, temporarily protecting the secondary amine is a potential strategy, though it adds extra synthesis and deprotection steps.
-
Problem 4: The final polymer is brittle.
-
Question: The polymer I synthesized is very brittle and shatters easily. What could be the cause?
-
Answer: Brittleness in polyesteramides can be a result of several factors:
-
Low Molecular Weight: Polymers with low molecular weight often exhibit poor mechanical properties, including brittleness.
-
High Crystallinity: A high degree of crystallinity can lead to a rigid and brittle material. The regular structure of the polymer chains can promote extensive hydrogen bonding between amide groups, leading to high crystallinity.
-
Degradation: Thermal degradation during polymerization can lead to chain scission and a weaker, more brittle polymer.
-
Improper Processing: The method used to process the polymer into a film or solid sample can induce stress and brittleness.
-
-
Question: How can I improve the flexibility of my polymer?
-
Answer:
-
Increase Molecular Weight: Follow the steps outlined in "Problem 2" to achieve a higher molecular weight.
-
Introduce Co-monomers: Incorporating a flexible co-monomer can disrupt the polymer chain regularity, reduce crystallinity, and improve flexibility.
-
Optimize Polymerization Conditions: Use the mildest possible conditions (temperature, time) to minimize degradation.
-
Annealing: For processed samples, a controlled annealing process below the melting temperature might improve toughness.
-
Plasticizers: The addition of a suitable plasticizer can increase the flexibility of the polymer.
-
Experimental Protocols
1. Synthesis of Adipic Acid Diethanolamine Polyesteramide
-
Materials:
-
Adipic acid (high purity)
-
Diethanolamine (high purity)
-
Catalyst (e.g., p-toluenesulfonic acid, titanium butoxide)
-
Nitrogen or Argon gas (high purity)
-
Solvent for purification (e.g., chloroform, acetone)
-
-
Procedure:
-
Monomer Preparation: Accurately weigh equimolar amounts of adipic acid and diethanolamine into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Catalyst Addition: Add the catalyst at a concentration of 0.1-0.5 mol% relative to the adipic acid.
-
First Stage (Esterification): Heat the mixture to 150-160°C under a slow stream of nitrogen for 2-3 hours. Water will begin to distill off.
-
Second Stage (Polycondensation): Gradually increase the temperature to 180-200°C and slowly apply a vacuum (e.g., starting from atmospheric pressure and gradually reducing to <1 mmHg) over 1-2 hours.
-
Polymerization: Continue the reaction under high vacuum for an additional 4-6 hours, or until the desired viscosity is achieved (as observed by the torque on the mechanical stirrer).
-
Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like acetone to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
2. Purification of the Polymer
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform, DMF).
-
Slowly pour the polymer solution into a large excess of a vigorously stirred non-solvent (e.g., acetone, methanol, or water, depending on the polymer's polarity).
-
The purified polymer will precipitate out of the solution.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until all solvent has been removed.
Quantitative Data Summary
Table 1: Factors Influencing the Polycondensation of Adipic Acid and Diethanolamine
| Parameter | Typical Range | Effect on Polymer Properties |
| Temperature | 150 - 220 °C | Higher temperatures increase reaction rate but can also lead to degradation and discoloration.[1] |
| Reaction Time | 4 - 10 hours | Longer times generally lead to higher molecular weight, but also increase the risk of side reactions.[1] |
| Vacuum Level | < 1 mmHg | A high vacuum is crucial for the efficient removal of water, driving the reaction to completion and achieving high molecular weight.[1] |
| Catalyst Conc. | 0.1 - 1.0 mol% | Higher concentrations increase the reaction rate, but can also catalyze side reactions.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of adipic acid diethanolamine polyesteramide.
Caption: Troubleshooting logic for common issues in adipic acid diethanolamine polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JPH0368628A - Method for minimizing discoloration of polyamide during its manufacture by melting - Google Patents [patents.google.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymer Molecular Weight
Disclaimer: The substance associated with EINECS number 285-118-2, Fatty acids, C16-18, esters with pentaerythritol, is not a monomer that undergoes polymerization to form high molecular weight polymers in the conventional sense. This technical support guide will therefore focus on a widely studied polymer relevant to the fields of life sciences and drug development, Poly(N-isopropylacrylamide) or PNIPAM, to address the core topic of improving polymer molecular weight. PNIPAM is a thermoresponsive polymer synthesized from the monomer N-isopropylacrylamide and is extensively used in applications like drug delivery.[1][2][3]
Frequently Asked Questions (FAQs) for PNIPAM Molecular Weight Control
Q1: What are the primary methods for synthesizing PNIPAM?
A1: PNIPAM is commonly synthesized via free-radical polymerization.[3] For more precise control over the molecular weight and a narrower molecular weight distribution, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[4][5]
Q2: How can I increase the molecular weight of PNIPAM during synthesis?
A2: To increase the molecular weight of PNIPAM, you can:
-
Decrease the initiator concentration: A lower concentration of the initiator relative to the monomer will result in fewer polymer chains being initiated, leading to longer chains and higher molecular weight.
-
Increase the monomer concentration: A higher initial monomer concentration can lead to a higher molecular weight.
-
In RAFT polymerization, increase the monomer-to-RAFT agent ratio: The molecular weight in a controlled polymerization is directly proportional to the ratio of monomer to the chain transfer agent (CTA).[5]
Q3: What factors can lead to low molecular weight or failed polymerization?
A3: Common causes for obtaining a lower than expected molecular weight include:
-
High initiator concentration: Too much initiator will generate a large number of short polymer chains.
-
Presence of impurities: Impurities can terminate the polymerization process prematurely. It is crucial to use purified monomers.[5]
-
Incorrect reaction temperature: The temperature affects the rate of initiator decomposition and polymerization. Suboptimal temperatures can lead to inefficient polymerization.
-
Oxygen inhibition: Oxygen can inhibit free radical polymerization. It is essential to de-gas the reaction mixture thoroughly.[6]
Q4: How is the molecular weight of PNIPAM typically characterized?
A4: The molecular weight and molecular weight distribution (polydispersity index, PDI) of PNIPAM are most commonly determined by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[7][8][9] Other techniques include light scattering and viscometry.[7][8][10]
Troubleshooting Guide: Low Molecular Weight in PNIPAM Synthesis
This guide provides a systematic approach to diagnosing and resolving issues related to achieving the desired molecular weight in PNIPAM synthesis.
Problem: The synthesized PNIPAM has a significantly lower molecular weight than targeted.
Caption: Troubleshooting workflow for low molecular weight PNIPAM.
Experimental Protocols
Protocol 1: Free Radical Polymerization of N-isopropylacrylamide (NIPAM)
This protocol describes a standard method for synthesizing PNIPAM via free-radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Solvent (e.g., 1,4-dioxane, Dimethylformamide (DMF))
-
Nitrogen gas
-
Reaction flask with a condenser and magnetic stirrer
-
Constant temperature oil bath
Procedure:
-
Monomer Purification: Recrystallize NIPAM from a suitable solvent like toluene/hexane to remove inhibitors and impurities. Dry under vacuum.
-
Reaction Setup: In a reaction flask, dissolve the desired amount of purified NIPAM monomer and AIBN in the solvent. A typical molar ratio of monomer to initiator to achieve a moderate molecular weight is in the range of 100:1 to 500:1.
-
Degassing: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-70 °C for AIBN).[11]
-
Reaction Time: Allow the polymerization to proceed for a set time, generally ranging from 4 to 24 hours.
-
Purification: After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of N-isopropylacrylamide (NIPAM)
This protocol provides a method for synthesizing PNIPAM with a controlled molecular weight and low polydispersity.
Materials:
-
Purified N-isopropylacrylamide (NIPAM) monomer
-
AIBN initiator
-
RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid)[1]
-
Solvent (e.g., DMF)[1]
-
Reaction vessel suitable for air-sensitive reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas
Procedure:
-
Component Preparation: Prepare a stock solution of the NIPAM monomer, RAFT agent, and AIBN in the chosen solvent in a Schlenk flask. The target molecular weight is determined by the ratio of monomer to RAFT agent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.[6]
-
Polymerization: Place the sealed flask in a thermostatically controlled bath at the desired temperature (e.g., 60°C).[4]
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is stopped by cooling and exposing the mixture to air. The polymer is then purified by precipitation in a non-solvent.
Caption: Simplified mechanism of RAFT polymerization for controlled polymer growth.
Quantitative Data Summary
The molecular weight of PNIPAM is highly dependent on the reaction conditions. The following table summarizes the expected impact of varying key parameters in RAFT polymerization on the resulting polymer characteristics.
| Parameter Change | Effect on Number Average Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Rationale |
| Increase [Monomer]/[RAFT Agent] Ratio | Increases | Minimal change | Mn is directly proportional to this ratio in a controlled polymerization. |
| Increase [RAFT Agent]/[Initiator] Ratio | Minimal change | Decreases (improves control) | A higher ratio ensures that more chains are controlled by the RAFT agent, leading to a narrower molecular weight distribution.[4] |
| Increase Reaction Time | Increases (with conversion) | May slightly increase | As monomer is consumed, the molecular weight of the living chains increases. |
| Change Solvent | Can vary | Can vary | The choice of solvent can affect the reaction kinetics and solubility of the growing polymer chains.[5] |
Note: The actual molecular weights obtained should be verified experimentally using techniques like GPC/SEC. The sample preparation for GPC is crucial; for instance, traces of water may be needed when dissolving PNIPAM in THF to prevent chain aggregation.[12][13][14]
References
- 1. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the Colloidal Stability of Temperature-Sensitive Poly(N-isopropylacrylamide) Solutions Using Low Molecular Weight Hydrophobic Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A facile reversible addition-fragmentation chain-transfer (RAFT) polymerization of Poly (N -isopropylacrylamide) [ir.unikl.edu.my]
- 6. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. Polymer characterization - Wikipedia [en.wikipedia.org]
- 9. measurlabs.com [measurlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Adipic Acid Diethanolamine Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(ester amide)s from adipic acid and diethanolamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of adipic acid diethanolamine polymers.
| Issue | Potential Cause | Recommended Action |
| Low Polymer Molecular Weight | Incomplete reaction due to insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress by measuring the acid value or viscosity.[1] |
| Inefficient removal of water byproduct, shifting the equilibrium back to the reactants. | Ensure a high vacuum is applied during the polycondensation stage to effectively remove water.[1] | |
| Non-stoichiometric ratio of adipic acid to diethanolamine. | Accurately weigh the monomers to ensure a 1:1 molar ratio. | |
| Presence of monofunctional impurities in the monomers. | Use high-purity monomers. Consider purification of monomers if impurities are suspected. | |
| Hydrolysis of ester linkages by residual water. | Ensure all reactants and equipment are thoroughly dried before starting the reaction. | |
| Polymer Discoloration (Yellowing) | High reaction temperatures leading to thermal degradation. | Optimize the reaction temperature to the lowest effective level. Consider using a catalyst to lower the required reaction temperature. |
| Oxidation of the polymer at high temperatures. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process. | |
| Gel Formation | Presence of trifunctional impurities (e.g., tricarboxylic acids or triols) leading to crosslinking. | Use high-purity monomers. |
| Uncontrolled side reactions at high temperatures. | Carefully control the reaction temperature and time to minimize side reactions. | |
| High Acid Value in Final Polymer | Incomplete esterification. | Extend the reaction time or increase the catalyst concentration.[1] |
| Degradation of the polymer during prolonged heating, regenerating carboxylic acid end groups. | Optimize reaction time and temperature to achieve the desired molecular weight without causing significant degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of adipic acid diethanolamine polymers?
A1: The synthesis is typically a two-stage melt polycondensation. The first stage involves esterification at a lower temperature (e.g., 140-160°C) under an inert atmosphere to form oligomers. The second stage is carried out at a higher temperature (e.g., 180-220°C) under high vacuum to facilitate the removal of water and drive the polymerization to completion, yielding a high molecular weight polymer.[1]
Q2: What is the role of a catalyst in this polymerization?
A2: A catalyst, such as p-toluenesulfonic acid (p-TSA), is often used to accelerate the esterification reaction between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethanolamine.[1] This allows the reaction to proceed at a lower temperature and/or for a shorter duration, which can help to minimize side reactions like discoloration.
Q3: What are the main side reactions to be aware of?
A3: The primary side reactions include:
-
Cyclization: At elevated temperatures, intramolecular reactions can lead to the formation of cyclic ester amides, which can limit the growth of the polymer chains.
-
Hydrolysis: The presence of water, especially at high temperatures, can lead to the cleavage of ester bonds in the polymer backbone, resulting in a lower molecular weight.
-
Oxidative degradation: At high temperatures in the presence of oxygen, the polymer can degrade, leading to discoloration and a decrease in molecular weight.
Q4: How can I monitor the progress of the polymerization?
A4: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at different time intervals. A decrease in the acid value indicates the consumption of carboxylic acid groups and the progress of the esterification reaction.[1] Another method is to measure the melt viscosity of the reaction mixture; an increase in viscosity corresponds to an increase in the polymer's molecular weight.
Q5: What analytical techniques are suitable for characterizing the final polymer and potential side products?
A5: The following techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester and amide linkages and to identify the presence of unreacted carboxylic acid and hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer and to identify and quantify any side products.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
Experimental Protocol: Bulk Polycondensation of Adipic Acid and Diethanolamine
This protocol outlines a general procedure for the synthesis of a poly(ester amide) from adipic acid and diethanolamine.
Materials:
-
Adipic acid (high purity)
-
Diethanolamine (high purity)
-
p-Toluenesulfonic acid (catalyst, optional)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen/Argon inlet
-
Vacuum pump and vacuum trap
Procedure:
-
Monomer Charging: Accurately weigh equimolar amounts of adipic acid and diethanolamine and add them to the three-neck round-bottom flask. If using a catalyst, add it at this stage (e.g., 0.1-0.5 wt% of the total monomer weight).
-
Inert Atmosphere: Assemble the reaction apparatus, ensuring a tight seal. Purge the system with nitrogen or argon for at least 30 minutes to remove any air. Maintain a gentle flow of the inert gas throughout the first stage of the reaction.
-
First Stage (Esterification):
-
Begin stirring the reaction mixture.
-
Gradually heat the flask to 140-160°C.
-
Maintain this temperature for 2-4 hours. Water will be produced as a byproduct and will be collected in the condenser.
-
-
Second Stage (Polycondensation):
-
Increase the temperature to 180-220°C.
-
Once the desired temperature is reached, gradually apply a vacuum (e.g., <1 mmHg).
-
Continue the reaction under vacuum for another 4-8 hours to remove the remaining water and drive the polymerization to completion. The viscosity of the mixture will increase significantly.
-
-
Polymer Recovery:
-
Once the desired viscosity is achieved, stop heating and break the vacuum by introducing the inert gas.
-
While the polymer is still molten, carefully pour it onto a suitable surface (e.g., a Teflon-coated tray) to cool and solidify.
-
The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, followed by drying under vacuum.
-
Visualizations
Caption: Main reaction pathway for the synthesis of adipic acid diethanolamine polymer.
Caption: Potential side reaction pathways during polymerization.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Poly(2-ethyl-2-oxazoline) Polymers
Disclaimer: The provided EINECS number 285-118-2 corresponds to "adipic acid, compound with 2,2'-iminodiethanol (1:2)," which is a salt, not a polymer.[1][2][3][4] Given the context of the query, which focuses on polymer purification for a scientific audience, this guide will address the purification of Poly(2-ethyl-2-oxazoline) (PEtOx or PEOZ) , a common polymer in biomedical research and drug development that is likely the subject of interest.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of poly(2-ethyl-2-oxazoline) polymers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Poly(2-ethyl-2-oxazoline) (PEtOx) after synthesis?
Common impurities include residual 2-ethyl-2-oxazoline monomer, unreacted initiator, oligomers, and solvents used during polymerization.[5] The removal of these impurities is crucial for regulatory approval and for applications in the food and medical fields.[5]
Q2: Which purification methods are most suitable for PEtOx?
Several methods are effective for purifying PEtOx, with the choice depending on the scale of the experiment, the nature of the impurities, and the desired final purity. Common methods include:
-
Precipitation: The polymer is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) and then precipitated by adding it to a non-solvent (e.g., cold diethyl ether or n-hexane).[6][7][8] This process is often repeated multiple times to enhance purity.[6][7]
-
Dialysis: This technique is particularly useful for removing small molecule impurities. The polymer solution is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzed against a large volume of solvent (typically water).[9][10]
-
Lower Critical Solution Temperature (LCST) Purification: PEtOx exhibits a lower critical solution temperature in water, meaning it becomes less soluble as the temperature is raised above approximately 60°C.[5] This property can be exploited to separate the polymer from water-soluble impurities. By heating the aqueous polymer solution, a polymer-rich phase separates and can be isolated.[5]
Q3: How can I verify the purity of my PEtOx sample after purification?
Purity is typically assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to detect the absence of monomer signals and to confirm the polymer's chemical structure.[7]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Provides information on the molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is often indicative of a successful polymerization and purification.[7]
Troubleshooting Guide
Issue 1: Low polymer recovery after precipitation.
-
Q: I'm losing a significant amount of my polymer during the precipitation step. What could be the cause?
-
A: Several factors could contribute to low recovery. Ensure that the non-solvent is sufficiently cold, as this generally decreases the polymer's solubility. The ratio of the non-solvent to the polymer solution should be high enough (e.g., 10:1) to ensure complete precipitation. Also, consider that very low molecular weight polymer chains may remain soluble in the non-solvent.
-
Issue 2: The polymer precipitates as an oil or sticky solid instead of a fine powder.
-
Q: During precipitation into diethyl ether, my PEtOx is forming an unmanageable sticky mass. How can I get a powder?
-
A: This is a common issue. Try adding the polymer solution dropwise into the cold, vigorously stirred non-solvent.[6] A slower addition rate and efficient stirring can promote the formation of a fine powder. If the issue persists, you might be using a non-solvent in which the polymer is partially soluble. You could try a different non-solvent system.
-
Issue 3: Residual monomer is still present after purification.
-
Q: My ¹H NMR spectrum shows peaks corresponding to the 2-ethyl-2-oxazoline monomer even after multiple precipitations. What should I do?
Issue 4: Solubility problems after thionation.
-
Q: I attempted a post-polymerization modification (thionation) and now my polymer won't dissolve for purification. What are my options?
-
A: For highly thionated PEtOx, solubility can become a significant issue, with few suitable solvents.[11] Hexafluoroisopropanol (HFIP) has been noted as a potential solvent for these modified polymers.[11] However, purification methods like dialysis in such a solvent can be challenging.[11] It may be necessary to optimize the degree of modification to maintain solubility in more common solvents.
-
Data Presentation
Table 1: Comparison of Common PEtOx Purification Methods
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages | Estimated Recovery |
| Precipitation | Monomer, initiator, salts | Fast, relatively simple, good for larger quantities | May not effectively remove oligomers, can lead to polymer loss | 70-95% |
| Dialysis | Monomer, initiator, salts, small molecules | Highly effective for small molecule removal, gentle on the polymer | Time-consuming, requires large volumes of solvent, not suitable for removing oligomers | >90% |
| LCST Purification | Monomer, initiators, production aids, oligomers | Cost-effective, can be highly efficient in removing a broad range of impurities, including oligomers[5] | Requires precise temperature control, only applicable to aqueous solutions | Can be >90% |
Experimental Protocols
Protocol 1: Purification of PEtOx by Precipitation
This protocol describes a general procedure for purifying PEtOx by precipitation into a non-solvent.
-
Dissolution: Dissolve the crude PEtOx polymer in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) to create a concentrated solution.
-
Preparation of Non-Solvent: In a separate flask, cool a volume of diethyl ether (at least 10 times the volume of the polymer solution) in an ice bath.
-
Precipitation: While vigorously stirring the cold diethyl ether, add the polymer solution dropwise. A white precipitate of the purified polymer should form.
-
Isolation: Allow the precipitate to settle, then decant the supernatant. Alternatively, the polymer can be isolated by filtration.
-
Washing: Wash the precipitated polymer with a small amount of fresh, cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 50°C) overnight to remove all residual solvents.[6]
-
Repeat (Optional): For higher purity, redissolve the dried polymer and repeat the precipitation process.[6][7]
Visualizations
Caption: Experimental workflow for the purification of PEtOx by precipitation.
Caption: Troubleshooting guide for low polymer recovery during precipitation.
References
- 1. adipamide polymer derivative,Adipamidoxime Suppliers & Manufacturers [chemicalregister.com]
- 2. adipic acid, compound with 2,2'-iminodiethanol (1:2) CAS#: 85029-95-4 [amp.chemicalbook.com]
- 3. adipic acid, compound with 2,2'-iminodiethanol (1:2) | 85029-95-4 [amp.chemicalbook.com]
- 4. economy.gov.sk [economy.gov.sk]
- 5. patents.justia.com [patents.justia.com]
- 6. libstore.ugent.be [libstore.ugent.be]
- 7. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling the Reaction Kinetics of Adipic Acid and Diethanolamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the reaction kinetics of adipic acid and diethanolamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction between adipic acid and diethanolamine?
The main factors that control the rate and extent of the polycondensation reaction between adipic acid and diethanolamine are:
-
Temperature: Higher temperatures generally increase the reaction rate.
-
Reaction Time: Longer reaction times lead to a higher degree of polymerization.
-
Vacuum Level: Applying a vacuum helps to remove the water byproduct, driving the reaction towards completion.
-
Catalyst Concentration: The presence and amount of a catalyst, such as p-toluenesulfonic acid, can significantly accelerate the reaction.[1]
Q2: What is a typical catalyst used for this reaction, and how does its concentration affect the outcome?
A common catalyst for the polycondensation of adipic acid and diethanolamine is p-toluenesulfonic acid.[1] Increasing the catalyst concentration generally enhances the reaction rate by providing more active sites for the reactants.[2] However, there is often an optimal concentration beyond which further increases may not significantly improve the rate or could lead to side reactions.[2]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals.[1] The acid value indicates the amount of unreacted carboxylic acid groups from the adipic acid. A decreasing acid value signifies the progression of the polymerization.[3] Titration with a standardized solution of potassium hydroxide (KOH) is a common method for determining the acid value.[3] Additionally, spectroscopic techniques like FTIR and NMR can be used to track the disappearance of reactant functional groups and the appearance of product functional groups.[4][5][6][7][8][9][10][11]
Q4: What are the expected structural features in FTIR and NMR spectra for the polyesteramide product?
-
FTIR: You would expect to see the appearance of characteristic amide and ester carbonyl stretching bands. The broad O-H stretch of the carboxylic acid and the N-H stretch of the amine will change as the reaction proceeds. Specifically, the strong carbonyl peak of adipic acid around 1700 cm⁻¹ will be accompanied by new peaks corresponding to the amide and ester linkages.[8][11]
-
NMR: In ¹H NMR, you would monitor the disappearance of the acidic proton of adipic acid and the amine protons of diethanolamine, and the appearance of new signals corresponding to the protons in the newly formed ester and amide linkages.[5][9][10]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Slow or Incomplete Reaction | 1. Insufficient Temperature: The reaction temperature may be too low to achieve a reasonable rate. 2. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and hinder reactant interaction. 3. Inefficient Water Removal: The presence of water, a byproduct of the condensation reaction, can inhibit the forward reaction. 4. Low Catalyst Concentration: The amount of catalyst may be insufficient to effectively promote the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of degradation. 2. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. 3. Apply or Increase Vacuum: Use a vacuum to effectively remove water as it is formed.[1] 4. Optimize Catalyst Amount: Incrementally increase the catalyst concentration, monitoring the effect on the reaction rate. |
| Product Discoloration (Yellowing/Browning) | 1. High Reaction Temperature: Excessive heat can lead to thermal degradation and the formation of colored byproducts. 2. Presence of Oxygen: Oxidation of reactants or products at high temperatures can cause discoloration. 3. Impurities in Reactants: Contaminants in the adipic acid or diethanolamine can lead to side reactions and color formation. | 1. Lower Reaction Temperature: Operate at the lowest effective temperature to achieve the desired reaction rate. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. 3. Use High-Purity Reactants: Ensure the purity of the starting materials. |
| Gel Formation | 1. Imbalance in Stoichiometry: A significant deviation from a 1:1 molar ratio of adipic acid to diethanolamine can lead to cross-linking and gelation. 2. Side Reactions: Unwanted side reactions, particularly at high temperatures, can create cross-linked networks. | 1. Precise Stoichiometry: Accurately weigh and charge the reactants to maintain a 1:1 molar ratio. 2. Control Temperature: Avoid excessive temperatures that can promote side reactions leading to gelation. The use of additives like urea has been shown to prevent spontaneous gelation in some polymer systems.[12] |
| Inconsistent Product Properties (e.g., variable viscosity) | 1. Poor Control Over Reaction Parameters: Fluctuations in temperature, pressure (vacuum), or mixing speed can lead to batch-to-batch variations. 2. Non-uniform Heating: Hot spots in the reactor can cause localized differences in the extent of reaction. | 1. Strict Process Control: Maintain tight control over all reaction parameters throughout the synthesis. 2. Ensure Uniform Heating: Use a well-designed reactor with uniform heat distribution. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Acid Value Titration
This protocol describes how to determine the acid value of the reaction mixture to monitor the conversion of adipic acid.
Materials:
-
Reaction mixture aliquot (approximately 1-2 g)
-
Methanol
-
Phenolphthalein indicator solution
-
Standardized 0.1 N Potassium Hydroxide (KOH) solution in ethanol or water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh about 1-2 g of the reaction mixture into a 250 mL Erlenmeyer flask.
-
Add 50 mL of methanol and warm gently to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Titrate the solution with the standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
Protocol 2: Synthesis of Polyesteramide from Adipic Acid and Diethanolamine
This protocol provides a general procedure for the synthesis of a polyesteramide. Note: This is a general guideline and may require optimization for specific applications.
Materials:
-
Adipic acid
-
Diethanolamine
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen or Argon gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.
Procedure:
-
Ensure the reaction vessel is clean and dry.
-
Charge the reactor with equimolar amounts of adipic acid and diethanolamine.
-
Add the desired amount of p-toluenesulfonic acid catalyst (e.g., 0.1-0.5 mol% based on adipic acid).
-
Begin stirring and purge the system with nitrogen for 15-20 minutes to remove any residual air.
-
Heat the reaction mixture to the desired temperature (e.g., 140-180°C) under a gentle flow of nitrogen.
-
Water will begin to distill off as the reaction proceeds.
-
Once the rate of water distillation slows, gradually apply a vacuum to further drive the reaction to completion.
-
Monitor the reaction progress by taking aliquots and measuring the acid value (as described in Protocol 1) or by spectroscopic methods.
-
Continue the reaction until the desired acid value or molecular weight is achieved.
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
Data Presentation
Table 1: Influence of Reaction Parameters on the Acid Value of the Polycondensate
| Parameter | Level 1 | Level 2 | Level 3 |
| Temperature (°C) | 140 | 160 | 180 |
| Time (h) | 2 | 4 | 6 |
| Vacuum (mmHg) | 760 (atm) | 400 | 200 |
| Catalyst (p-TSA, wt%) | 0.1 | 0.3 | 0.5 |
| Resulting Acid Value (mg KOH/g) | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
This table is a template for organizing experimental data to understand the impact of different reaction conditions. The specific acid values will depend on the combination of parameters used.[1]
Visualizations
Caption: Reaction scheme for the formation of polyesteramide from adipic acid and diethanolamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stannol.de [stannol.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of additives on gelation and tissue adhesion of gelatin-poly(L-glutamic acid) mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Degradation of DGEBA-Based Polymers
Disclaimer: Initial searches for polymers derived from Einecs 285-118-2 (adipic acid, compound with 2,2'-iminodiethanol (1:2)) did not yield significant literature regarding their thermal degradation. However, extensive data is available for polymers based on 2,2-bis[4-(glycidyloxy)phenyl]propane, commonly known as Bisphenol A diglycidyl ether (DGEBA). This technical support center will therefore focus on the thermal degradation of DGEBA-based polymers, which are widely used in research and industry.
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the experimental analysis of the thermal degradation of DGEBA-based polymers.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal degradation behavior of DGEBA-based epoxy resins?
DGEBA-based epoxy resins, when cured, generally exhibit a single-step degradation process in an inert atmosphere like nitrogen.[1] The primary decomposition occurs at temperatures typically ranging from 286°C to 515°C.[1] However, the exact temperature range and degradation profile can be influenced by the specific curing agent used, the presence of fillers or additives, and the heating rate during analysis.
Q2: What are the main gaseous products evolved during the thermal degradation of DGEBA-based polymers?
The primary pyrolysis products of DGEBA-based epoxy resins include phenol, p-isopropylphenol, and bisphenol-A.[1] Other evolved gases can consist of water, carbon dioxide, methane, propane, acetylene, and acetic acid.[2][3] The identification of these products is crucial for understanding the degradation mechanism.
Q3: How can I improve the thermal stability of my DGEBA-based polymer?
Several strategies can be employed to enhance the thermal stability of DGEBA-based polymers:
-
Inclusion of Fillers: Incorporating fillers like biochar can improve thermal stability.[4]
-
Flame Retardants: The addition of flame retardants, such as those containing phosphorus, can inhibit thermal decomposition.[5]
-
Curing Agent Selection: The choice of curing agent can significantly impact the cross-linking density and, consequently, the thermal stability of the resulting thermoset.
Q4: My thermogravimetric analysis (TGA) curve shows multiple degradation steps. What could be the reason?
While a single degradation step is common, multiple steps can occur due to:
-
Presence of Additives: Plasticizers, unreacted monomers, or other additives may degrade at different temperatures than the main polymer matrix.
-
Incomplete Curing: If the epoxy resin is not fully cured, the unreacted components can lead to additional weight loss at lower temperatures.
-
Complex Formulations: Blends with other polymers or the presence of certain fillers can introduce additional degradation stages.[1][4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent TGA results for the same sample. | 1. Inhomogeneous sample. 2. Variation in sample size or preparation. 3. Instrument calibration drift. | 1. Ensure the sample is well-mixed and representative. 2. Use a consistent sample mass and preparation technique. 3. Regularly calibrate the TGA instrument, particularly the temperature and weight sensors. |
| Lower than expected onset of degradation temperature. | 1. Presence of impurities or residual solvent. 2. Incomplete curing of the epoxy resin. 3. Use of a less thermally stable curing agent. | 1. Ensure the sample is thoroughly dried and free of contaminants. 2. Verify the curing schedule (time and temperature) to ensure complete reaction. 3. Review the thermal stability of the curing agent used. |
| Unexpectedly high char yield. | 1. Presence of flame retardants or certain fillers (e.g., phosphorus compounds, silica). 2. Analysis performed in an inert atmosphere which promotes char formation. | 1. Review the composition of your polymer system for char-promoting additives.[5] 2. Note that high char yield is expected in inert atmospheres compared to oxidative environments. |
| Difficulty in identifying degradation products with GC/MS. | 1. Low concentration of evolved gases. 2. Co-elution of different compounds. 3. Products are too polar or too high in molecular weight for the GC column. | 1. Increase the sample size for TGA-GC/MS analysis. 2. Optimize the GC temperature program to improve separation. 3. Use a different GC column or derivatization of the products if necessary. |
Experimental Protocols
Thermogravimetric Analysis (TGA) of DGEBA-Based Polymers
Objective: To determine the thermal stability and degradation profile of a cured DGEBA-based polymer.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Cured DGEBA polymer sample (5-10 mg)
-
High-purity nitrogen gas
-
Sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Carefully weigh 5-10 mg of the cured polymer sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[1]
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the weight loss percentage versus temperature to obtain the TGA curve.
-
Determine the onset temperature of degradation (Tonset), the temperature of maximum weight loss rate (Tmax), and the final char yield.
-
Visualizations
Logical Workflow for Troubleshooting TGA Results
References
Technical Support Center: Optimizing Catalyst Concentration for Polyesteramide Polymerization (Einecs 285-118-2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of Einecs 285-118-2, chemically identified as adipic acid, compound with 2,2'-iminodiethanol (1:2). The focus is on optimizing catalyst concentration to achieve desired polymer characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the polycondensation of adipic acid and diethanolamine to form a polyesteramide.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Polymer Molecular Weight | Insufficient catalyst concentration. | Gradually increase the catalyst (e.g., p-toluenesulfonic acid) concentration in small increments. Monitor the effect on molecular weight. |
| Incomplete removal of water byproduct. | Ensure an efficient vacuum system is in place to drive the equilibrium towards polymer formation. Check for leaks in the system. | |
| Reaction temperature is too low. | Increase the reaction temperature to the optimal range for polycondensation (typically 160-220°C). | |
| Reaction time is too short. | Extend the reaction time to allow for sufficient chain growth. | |
| High Acid Value of Final Polymer | High initial catalyst concentration. | While seemingly counterintuitive, an excess of an acidic catalyst like p-toluenesulfonic acid can contribute to a higher final acid value.[1] Start with a lower catalyst concentration and optimize. |
| Incomplete reaction. | Increase reaction temperature or time to ensure maximum conversion of carboxylic acid groups. | |
| Degradation of the polymer at high temperatures. | Avoid excessively high reaction temperatures that can lead to side reactions and polymer degradation. | |
| Gel Formation or Cross-linking | Reaction temperature is too high. | Lower the reaction temperature to prevent unwanted side reactions. |
| Presence of trifunctional impurities. | Ensure the purity of adipic acid and diethanolamine monomers. | |
| Poor Reproducibility of Results | Inconsistent catalyst loading. | Accurately weigh and dispense the catalyst for each reaction. |
| Fluctuations in reaction temperature or vacuum. | Utilize precise temperature controllers and vacuum gauges to maintain stable reaction conditions. | |
| Variations in monomer quality. | Use monomers from the same batch or ensure consistent purity analysis for each new batch. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the polycondensation of adipic acid and diethanolamine?
A1: A catalyst, such as p-toluenesulfonic acid, increases the rate of the esterification and amidation reactions by protonating the carbonyl oxygen of the adipic acid, making it more susceptible to nucleophilic attack by the hydroxyl and amino groups of diethanolamine. This accelerates the formation of the polyesteramide and the removal of water.
Q2: How does the concentration of p-toluenesulfonic acid affect the final polymer?
A2: The concentration of p-toluenesulfonic acid is a critical factor influencing the reaction. The factors influencing the acid value of the polycondensate are, in order of intensity: temperature, time, vacuum level, and the mass of p-toluenesulfonic acid.[1][2][3] Interestingly, at a reaction temperature of 160°C, increasing the quantity of p-toluenesulfonic acid can lead to a higher acid value of the resulting polycondensate.[1] This suggests that while the catalyst is necessary, an excessive amount might have a negative impact under certain conditions. Optimization is therefore crucial.
Q3: What are the optimal reaction conditions for this polymerization?
A3: The optimal conditions depend on the desired polymer properties. However, typical conditions for this type of polycondensation involve temperatures ranging from 160°C to 220°C and the application of a vacuum to remove the water byproduct.[4][5] The reaction time can vary from a few hours to over 24 hours.
Q4: Can other catalysts be used for this reaction?
A4: Yes, other acid catalysts can potentially be used. However, p-toluenesulfonic acid is a commonly cited catalyst for this type of reaction. The choice of catalyst can influence reaction kinetics and the properties of the final polymer.
Experimental Protocols
General Protocol for the Polycondensation of Adipic Acid and Diethanolamine
This protocol provides a general procedure. The specific quantities and conditions should be optimized based on the desired polymer characteristics.
Materials:
-
Adipic acid
-
Diethanolamine
-
p-Toluenesulfonic acid (catalyst)
-
High-boiling point, inert solvent (optional, e.g., xylene)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Condenser with a Dean-Stark trap or equivalent for water removal
-
Vacuum pump and gauge
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
Monomer Charging: In a clean and dry three-neck round-bottom flask, charge equimolar amounts of adipic acid and diethanolamine. If using a solvent, add it at this stage.
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, thermometer, and a condenser connected to a water removal apparatus. Purge the system with nitrogen gas to create an inert atmosphere.
-
Catalyst Addition: Add the desired amount of p-toluenesulfonic acid catalyst to the reaction mixture.
-
Heating and Water Removal: Begin stirring and gradually heat the mixture to the desired reaction temperature (e.g., 180°C).[5] As the reaction proceeds, water will be formed and can be collected in the Dean-Stark trap.
-
Vacuum Application: Once the rate of water collection slows down, gradually apply a vacuum to the system to further drive the reaction to completion by removing residual water.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the amount of water collected or by taking samples at regular intervals to determine the acid value or melt viscosity.
-
Termination and Isolation: Once the desired degree of polymerization is achieved (indicated by a stable viscosity or low acid value), cool the reaction mixture to room temperature. The resulting polyesteramide can then be isolated.
Visualizations
Experimental Workflow for Optimizing Catalyst Concentration
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and characterisation of new modified polyesteramide resins based on sunflower oil for anticorrosive protective coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isaac-scientific.com [isaac-scientific.com]
Technical Support Center: Polycondensation with Diethanolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polycondensation reactions involving diethanolamine. The focus is on preventing gelation and controlling polymer architecture.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gelation when using diethanolamine in polycondensation?
A1: Gelation, the formation of an insoluble, cross-linked polymer network, is a common issue when using diethanolamine (DEA) in polycondensation. The primary cause is the trifunctional nature of the DEA monomer. Diethanolamine possesses three reactive sites: two primary hydroxyl (-OH) groups and one secondary amine (-NH) group. While the hydroxyl groups are intended to participate in polyesterification, the secondary amine can also react, leading to branching and, ultimately, a cross-linked network.
Q2: What is the main side reaction involving diethanolamine that leads to cross-linking?
A2: The main side reaction is the amidation reaction between the secondary amine of diethanolamine and a carboxylic acid or ester group from another monomer or polymer chain. This reaction forms a stable amide bond, creating a branch point in the polymer structure. As these branching reactions continue, a three-dimensional network forms, resulting in gelation. The N-acylation of diethanolamine is a key competing reaction to the desired O-acylation (esterification).[1]
Q3: How does reaction temperature influence gelation in polycondensation with diethanolamine?
A3: Higher reaction temperatures generally increase the rate of both the desired esterification and the undesired amidation reactions. However, the amidation reaction often has a higher activation energy, meaning its rate increases more significantly with temperature. Therefore, excessively high temperatures can favor the branching reaction, accelerating the onset of gelation. It is crucial to find an optimal temperature that promotes polyesterification while minimizing the competing amidation.
Q4: Can the choice of catalyst help prevent gelation?
A4: Yes, the choice of catalyst is critical. Some catalysts can selectively promote the esterification reaction over the amidation reaction. For instance, certain tin-based or titanium-based catalysts are commonly used for polyesterification and may offer better selectivity compared to strong acid catalysts, which can promote both reactions.[2][3] Researching catalysts that have a lower affinity for activating the amine group for acylation is a key strategy.
Q5: How can I control the molecular weight of the polymer to avoid gelation?
A5: Controlling the molecular weight is a key strategy to prevent the polymer from reaching the gel point. This can be achieved in two primary ways[4][5][6][7][8]:
-
Stoichiometric Imbalance: Using a slight excess of one of the bifunctional monomers (e.g., the diol or diacid) ensures that the polymer chains will all be terminated with the same functional group, preventing further growth and cross-linking.
-
Addition of a Monofunctional Reagent: Introducing a small amount of a monofunctional acid or alcohol will act as a chain stopper, capping the growing polymer chains and limiting the overall molecular weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature Gelation | Reaction temperature is too high, favoring the amidation side reaction. | Lower the reaction temperature. Conduct small-scale experiments to determine the optimal temperature range for your specific monomer system. |
| Incorrect stoichiometry of monomers. | Carefully calculate and measure the molar ratios of your monomers. A slight excess of the diacid or a non-amine diol can help control the reaction. | |
| Catalyst is non-selective or used at too high a concentration. | Screen different esterification catalysts to find one with higher selectivity for hydroxyl groups over secondary amines. Reduce the catalyst concentration. | |
| Low Molecular Weight / Low Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature in increments, monitoring the viscosity. |
| Inefficient removal of condensation byproducts (e.g., water). | Ensure your reaction setup has an efficient system for removing byproducts, such as a Dean-Stark trap or high vacuum, to drive the equilibrium towards polymer formation.[7] | |
| Impure monomers. | Purify all monomers before use. Impurities can act as chain terminators or interfere with the catalyst. | |
| Polymer Discoloration | Oxidation or thermal degradation at high temperatures. | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature if possible. |
| Side reactions involving the amine group. | Optimize reaction conditions to minimize side reactions. Consider the use of antioxidants. |
Experimental Protocols
Example Protocol: Synthesis of a Linear Polyester with Diethanolamine and Adipic Acid
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Diethanolamine (DEA)
-
Adipic acid
-
Titanium(IV) butoxide (catalyst)
-
Toluene (for azeotropic removal of water)
-
Methanol (for polymer precipitation)
Procedure:
-
Monomer and Catalyst Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add adipic acid (1.0 mol) and diethanolamine (0.98 mol, a slight excess of the diacid is used to control molecular weight). Add toluene to constitute approximately 30% of the total reaction volume.
-
Initial Reaction: Heat the mixture to 140-150°C with stirring. Water will begin to be removed azeotropically and collected in the Dean-Stark trap.
-
Catalyst Addition: Once the initial water evolution slows, cool the reaction mixture slightly and add the titanium(IV) butoxide catalyst (0.1 mol% relative to the adipic acid).
-
Polycondensation: Slowly increase the temperature to 180-190°C while continuing to remove water. Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples for acid number titration.
-
High Vacuum Stage: Once the rate of water collection significantly decreases, remove the Dean-Stark trap and apply a high vacuum (e.g., <1 mmHg) to remove the remaining water and toluene. Continue the reaction under vacuum for several hours until the desired viscosity is achieved.
-
Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or DMF) and precipitate it into a non-solvent like cold methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Quantitative Data Summary (for optimization):
| Parameter | Range to Investigate | Effect on Gelation |
| DEA:Adipic Acid Molar Ratio | 0.95:1.0 to 1.0:1.0 | Increasing the ratio towards 1.0 increases the risk of gelation. |
| Catalyst Concentration (mol%) | 0.05 - 0.2 | Higher concentrations can increase reaction rate but may also promote side reactions. |
| Temperature (°C) | 160 - 200 | Higher temperatures increase the rate but also significantly increase the risk of gelation. |
| Reaction Time (hours) | 4 - 12 | Longer times at high temperatures increase the likelihood of gelation. |
Visualizations
Logical Workflow for Troubleshooting Gelation
Caption: A logical workflow for troubleshooting gelation issues.
Reaction Pathways of Diethanolamine in Polycondensation
Caption: Competing reaction pathways for diethanolamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 8. gupolylab.com [gupolylab.com]
troubleshooting discoloration in adipic acid based polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues encountered during experiments with adipic acid-based polymers, such as certain nylons (e.g., PA66) and polyesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in my adipic acid-based polymer?
A1: Discoloration, typically seen as yellowing, is a common sign of polymer degradation. The primary causes stem from molecular-level changes initiated by environmental factors.[1] Key triggers include:
-
Thermo-oxidative Degradation: This is the most common cause. At elevated temperatures, especially during processing (extrusion, molding) or heat aging, polymer chains react with oxygen.[2] This reaction forms chromophores (color-causing groups), such as carbonyl groups, which absorb visible light and impart a yellow hue.[1]
-
UV Radiation: Exposure to ultraviolet (UV) light, even from standard laboratory lighting over time, can provide the energy needed to break chemical bonds in the polymer backbone.[1] This process, known as photodegradation, generates free radicals and can lead to the formation of yellowing intermediates.[3]
-
Hydrolysis: For polyesters, moisture can lead to the breakdown of ester linkages, a process that can be accelerated by heat and contribute to changes in physical properties and appearance.[1]
-
Residual Catalysts or Impurities: Trace amounts of catalysts used during polymerization or other impurities can sometimes promote degradation reactions that lead to color formation.[4]
Q2: My polymer turned yellow immediately after processing. What is the likely cause?
A2: Yellowing that appears immediately after melt processing (e.g., extrusion or injection molding) is almost always due to thermo-oxidative degradation. This can be caused by one or more of the following processing conditions:
-
Excessive Temperature: Processing the polymer above its recommended temperature range significantly accelerates oxidation.[1][2]
-
Long Residence Time: Allowing the molten polymer to remain in the processing equipment for too long, even at an acceptable temperature, increases its exposure to heat and potential degradation.[5][6]
-
High Shear: High shear rates can raise the melt temperature and introduce mechanical stress, which can also contribute to polymer chain scission and degradation.[5][7]
-
Inadequate Stabilization: The antioxidant package in the polymer may be insufficient to protect it during the processing cycle.[8]
Q3: Can additives in my formulation contribute to discoloration?
A3: Yes, certain additives can either cause discoloration themselves or interact with the polymer to create color. For instance, some pigments or plasticizers may lack stability under processing conditions.[1] Phenolic antioxidants, while essential for stability, can sometimes form colored degradation byproducts, such as quinones, which contribute to yellowing.[8][9] It is also possible for additives to have deleterious interactions with each other, which can result in the degradation of the main polymer chains.[1]
Q4: What are antioxidants and how do they prevent discoloration?
A4: Antioxidants are chemical additives that protect polymers from oxidative degradation.[10] They work by interrupting the free-radical chain reaction that leads to discoloration and the deterioration of mechanical properties.[11] There are two main types that often work together synergistically:
-
Primary Antioxidants (Radical Scavengers): These are typically hindered phenols. They function by donating a hydrogen atom to neutralize highly reactive peroxy radicals, stopping the degradation cascade.[12]
-
Secondary Antioxidants (Peroxide Decomposers): These are often phosphite- or thioether-based compounds. They work by decomposing hydroperoxides—intermediate products of oxidation—into stable, non-radical products, thus preventing them from breaking down and forming new radicals.[12]
Troubleshooting Guide for Discoloration
This guide provides a systematic approach to identifying and resolving discoloration issues in your adipic acid-based polymers.
Step 1: Initial Observation and Problem Definition
-
Q: When does the discoloration occur?
-
A: Immediately after polymerization, during melt processing (e.g., extrusion, molding), during secondary processing (e.g., annealing, sterilization), or during storage/aging? Pinpointing the stage is the first critical step.
-
-
Q: What is the nature of the discoloration?
-
A: Is it a uniform yellowing, or are there streaks or specks of color? Non-uniformity might suggest issues with additive dispersion or localized overheating.
-
-
Q: Has anything changed in the process or formulation?
-
A: Compare the discolored batch to a "golden" (non-discolored) batch. Have there been any changes to raw material suppliers, processing temperatures, residence times, or additive packages?
-
Step 2: Diagnose the Root Cause
The following workflow can help diagnose the potential cause of discoloration.
Caption: A troubleshooting workflow for diagnosing polymer discoloration.
Step 3: Implementing Solutions
-
For Processing-Induced Discoloration:
-
Optimize Temperature: Lower the processing temperature in increments while ensuring a complete melt is achieved.
-
Minimize Residence Time: Increase throughput or use purges between runs to prevent material from stagnating in the equipment. For polylactic acid, a related biodegradable polymer, reducing residence time was found to be a key factor in minimizing degradation.[6][7]
-
Enhance Stabilization: Consult with your material supplier about a more robust antioxidant package. A synergistic blend of primary and secondary antioxidants is often most effective.[8]
-
-
For Storage/Aging-Induced Discoloration:
-
Control Storage Environment: Store polymers in dark or UV-opaque containers to protect against light-induced degradation.
-
Limit Oxygen Exposure: For highly sensitive materials, consider storing them under an inert atmosphere like nitrogen.
-
Add UV Stabilizers: If the final product will be exposed to light, the formulation should include a UV stabilizer, such as a hindered amine light stabilizer (HALS) or a UV absorber (e.g., benzotriazoles).[4]
-
Data on Stabilizer Performance
The selection of an appropriate antioxidant package is critical for preventing thermo-oxidative degradation. The table below presents data from a study on a bio-based polyamide (PA56T), which is partially derived from adipic acid, showing the effect of different antioxidant systems on the Yellowness Index (YI) after thermal aging. A lower YI value indicates less discoloration and better stability.
| Sample Formulation | Antioxidant Type | Yellowness Index (YI) after Aging at 150°C |
| PA56T (Control) | None | > 60 (Severe Yellowing) |
| PA56T + Stabilizer 1 | Primary AO (Hindered Phenol) | ~ 45 |
| PA56T + Stabilizer 2 | Secondary AO (Phosphite) | ~ 35 |
| PA56T + Stabilizer 3 | Synergistic Blend (Phenol + Phosphite) | 18.36 |
Data adapted from a study on PA56T, a polyamide containing adipic acid.
Key Chemical Pathways and Mechanisms
Thermo-Oxidative Degradation Pathway
Discoloration is the visible result of a free-radical chain reaction that creates chromophoric structures within the polymer.
Caption: The thermo-oxidative degradation cycle in polymers.
Synergistic Antioxidant Mechanism
Primary and secondary antioxidants work together to interrupt the degradation cycle at different points, providing more effective protection than either type alone.
Caption: Synergistic mechanism of primary and secondary antioxidants.
Experimental Protocols
Protocol: Evaluating Polymer Color Stability after Accelerated Thermal Aging
This protocol describes a standard method for quantifying the discoloration of a polymer sample after exposure to elevated temperatures for a set duration. It combines principles from ASTM D3045 (Heat Aging of Plastics) and ASTM E313/D1925 (Yellowness Index).[10][12]
1. Objective: To measure the change in Yellowness Index (YI) of an adipic acid-based polymer after accelerated thermal aging to assess its thermo-oxidative stability.
2. Materials and Equipment:
-
Polymer samples (e.g., compression-molded plaques, films, or pellets of uniform size and shape). A minimum of three replicates should be used.
-
Control sample of the same polymer, stored in a dark, oxygen-free environment.
-
Forced-air laboratory oven with calibrated temperature control.
-
Spectrophotometer or colorimeter capable of measuring CIE Tristimulus values (X, Y, Z).
-
Lint-free cloths.
-
Tongs for sample handling.
3. Methodology:
-
Part A: Baseline Color Measurement
-
Sample Preparation: Ensure all polymer samples are clean and free of surface contaminants.[11] Handle samples by the edges or with tongs to avoid fingerprints.
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using standard white and black reference tiles.
-
Measure Control Sample: Place the un-aged control sample in the spectrophotometer's measurement port.[11]
-
Acquire Data: Measure the CIE Tristimulus values (X, Y, Z) for the control sample. Most modern instruments will automatically calculate the Yellowness Index (YI) according to ASTM E313.[12] Record this value as YI_initial.
-
Repeat for all test specimens to ensure they have a consistent starting color.
-
-
Part B: Accelerated Thermal Aging
-
Set Oven Temperature: Preheat the forced-air oven to the desired aging temperature. This temperature should be elevated relative to the material's intended use but well below its melting point. Multiple temperatures can be used to study the effect of heat. A common starting point for polyamides might be 120-150°C.
-
Place Samples: Place the test specimens in the preheated oven, ensuring they are not touching and that there is adequate air circulation around each one.
-
Age for a Defined Period: Age the samples for a predetermined duration (e.g., 24, 48, 100, or 300 hours). The time will depend on the polymer's stability and the test's objective.
-
Cooling: After the aging period, turn off the oven and allow the samples to cool to room temperature inside the oven (or in a desiccator) to prevent thermal shock and moisture absorption.
-
-
Part C: Post-Aging Color Measurement
-
Once cooled, repeat the measurement process from Part A (steps 3-4) for each of the aged specimens.
-
Record the final Yellowness Index value as YI_final.
-
4. Data Analysis and Interpretation:
-
Calculate the Change in Yellowness Index (ΔYI): For each aged sample, calculate the change in yellowness using the formula:
-
ΔYI = YI_final - YI_initial
-
-
Compare Results:
-
A higher ΔYI value indicates greater discoloration and lower thermal stability.
-
Compare the ΔYI of samples with different antioxidant packages to determine which provides the best protection.
-
A ΔYI of less than 5 is typically not discernible to the human eye. This can serve as a benchmark for acceptable performance in some applications.
-
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. scribd.com [scribd.com]
- 4. Yellowness Index | labCognition Online Help [docs.labcognition.com]
- 5. equitechintl.com [equitechintl.com]
- 6. infinitalab.com [infinitalab.com]
- 7. Yellowness index measurement method - 3nh [3nh.com]
- 8. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. micomlab.com [micomlab.com]
- 11. What Standard Do I Use to Verify Yellowness Index Performance? | HunterLab [hunterlab.com]
- 12. Spectrophotometry Testing for Yellowness Index of Plastic Sheet [testronixinstruments.com]
Validation & Comparative
A Comparative Guide to Adipic Acid-Based Polyesteramides for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties of polyesteramides (PEAs) derived from adipic acid with two widely used biodegradable polyesters in drug delivery: poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). While the EINECS number 285-118-2 refers to the monomer salt "Adipic acid, compound with 2,2'-iminodiethanol (1:2)," this document focuses on the properties of the resulting polyesteramides synthesized from adipic acid and amino alcohols like diethanolamine, as this is the logical interpretation for a comparison of polymer properties.
The combination of ester and amide linkages in PEAs offers a unique balance of biodegradability, mechanical strength, and thermal stability, making them promising candidates for advanced drug delivery systems.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for adipic acid-based PEAs, PLGA, and PCL, focusing on properties relevant to drug development and formulation.
Table 1: Comparison of Mechanical Properties
| Property | Adipic Acid-Based Polyesteramide | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Poly(ε-caprolactone) (PCL) |
| Tensile Strength (MPa) | 10 - 55[1][2][3] | 5.3 - 11.4[4] | 16 - 24[5] |
| Young's Modulus (MPa) | 240 - 313[1] | 170 - 386[4][6] | 265 - 430[7] |
| Elongation at Break (%) | >360[1] | ~84[6] | >100 |
Table 2: Comparison of Thermal Properties
| Property | Adipic Acid-Based Polyesteramide | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Poly(ε-caprolactone) (PCL) |
| Glass Transition Temperature (°C) | -50 to 40.3[1][3] | 40 - 55[8][9][10] | -60[11] |
| Melting Temperature (°C) | ~140-162[2][3] | Amorphous | 58 - 64[12] |
| Decomposition Temperature (°C) | >300[2] | ~300 | 280 - 330[13] |
Table 3: Comparison of Degradation and Drug Release Properties
| Property | Adipic Acid-Based Polyesteramide | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Poly(ε-caprolactone) (PCL) |
| Degradation Mechanism | Hydrolytic and enzymatic | Hydrolytic (bulk erosion) | Hydrolytic (surface erosion) |
| In Vivo Degradation Time | Weeks to months[14] | Weeks to months[15][16][17] | Months to years[5] |
| Commonly Used for Drug Release | Sustained release of lipophilic drugs[18] | Sustained release of various drugs | Long-term sustained release |
| Example Drug Release Profile | Constant delivery of dexamethasone for at least 90 days in vitro[18] | Biphasic release of dexamethasone, with an initial burst followed by continuous release for about a month[19][20][21] | Sustained release of various drugs over extended periods[22][23][24][25][26] |
Experimental Protocols
Synthesis of Adipic Acid-Based Polyesteramide
This protocol describes a representative method for synthesizing a polyesteramide from a fatty amide diol (derived from a vegetable oil and diethanolamine) and adipic acid.
Materials:
-
Hydroxyethyl fatty amide (HEMAFA) from Melia azedarach seed oil and diethanolamine
-
Adipic acid
-
Xylene (solvent)
-
Four-necked round bottom flask
-
Dean-Stark trap
-
Thermometer
-
Water condenser
-
Mechanical stirrer
Procedure:
-
Place equimolar ratios of HEMAFA and adipic acid in the four-necked round bottom flask.
-
Add xylene to the flask to act as a solvent.
-
Fit the flask with a Dean-Stark trap, thermometer, water condenser, and a mechanical stirrer.
-
Heat the reaction mixture and reflux the xylene. The water produced during the polycondensation reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until the desired acid and amine values are reached, indicating the progression of the polymerization.
-
Monitor the reaction progress by measuring the acid and amine values of the reaction mixture at regular intervals. The reaction is typically continued until these values fall below a predetermined threshold.
-
Once the reaction is complete, the solvent is removed under reduced pressure to obtain the polyesteramide resin.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for PEA synthesis and drug formulation.
Caption: Mechanisms of drug release from a polyesteramide matrix.
References
- 1. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polylactide.com [polylactide.com]
- 9. Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo degradation of porous poly(DL-lactic-co-glycolic acid) foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel biodegradable polyesteramide microspheres for controlled drug delivery in Ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Controlled release of dexamethasone from PLGA microspheres embedded within polyacid-containing PVA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Controlled release of dexamethasone from PLGA microspheres embedded within polyacid-containing PVA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dexamethasone/PLGA microspheres for continuous delivery of an anti-inflammatory drug for implantable medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Controlled released of drug from doubled-walled PVA hydrogel/PCL microspheres prepared by single needle electrospraying method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeted drug-loaded PLGA-PCL microspheres for specific and localized treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Adipic Acid and Sebacic Acid in Polyesteramide Performance for Biomedical Applications
For researchers, scientists, and drug development professionals, the choice of diacid monomer is critical in tailoring the properties of polyesteramides for specific biomedical applications. This guide provides an objective comparison of polyesteramides synthesized with adipic acid versus those with sebacic acid, supported by experimental data on their thermal, mechanical, and biodegradable properties.
Polyesteramides (PEAs) are a versatile class of biodegradable polymers that merge the beneficial properties of polyesters and polyamides. The selection of the dicarboxylic acid monomer, a key building block, significantly influences the final characteristics of the polymer. Adipic acid, a six-carbon aliphatic diacid, and sebacic acid, a ten-carbon aliphatic diacid, are two commonly utilized monomers in the synthesis of PEAs. The difference in the length of their aliphatic chains imparts distinct properties to the resulting polymers, impacting their suitability for applications ranging from drug delivery to tissue engineering.
Performance Comparison at a Glance
| Property | Polyesteramides with Adipic Acid | Polyesteramides with Sebacic Acid | Key Differences & Implications |
| Thermal Properties | |||
| Melting Temperature (Tm) | Generally lower | Generally higher | Sebacic acid-based PEAs, with their longer hydrocarbon chains, exhibit stronger van der Waals forces, leading to higher melting points and a broader processing window.[1] |
| Glass Transition Temp (Tg) | Typically ranges from 11 to 59 °C | Can be higher, contributing to greater rigidity | The longer methylene chain in sebacic acid can increase chain mobility in the amorphous phase, but the overall effect on Tg can be complex and influenced by other monomers. |
| Thermal Stability | Good, with decomposition temperatures often above 300°C | Good, with decomposition temperatures often above 300°C | Both diacids produce PEAs with sufficient thermal stability for melt processing.[1] |
| Mechanical Properties | |||
| Tensile Strength | Generally good | Often higher | The increased crystallinity and intermolecular forces in sebacic acid-based PEAs can lead to materials with greater strength. |
| Elongation at Break | Variable, can be tailored | Can be lower | The higher crystallinity in sebacic acid-based PEAs may lead to more brittle materials compared to the more flexible adipic acid-based counterparts. |
| Biodegradability | |||
| Enzymatic Degradation | Susceptible to enzymatic degradation | Susceptible to enzymatic degradation, but the rate can be slower | The higher hydrophobicity of sebacic acid can reduce the rate of enzymatic hydrolysis compared to the more hydrophilic adipic acid.[2][3] |
| Hydrolytic Degradation | More susceptible to hydrolysis | More hydrolytically stable | The lower hydrophilicity of sebacic acid-based PEAs results in slower water uptake and consequently, a slower rate of hydrolytic degradation.[3] |
| Drug Delivery | |||
| Drug Release | Can be tailored for faster release profiles | May exhibit slower, more sustained release profiles | The slower degradation rate of sebacic acid-based PEAs can be advantageous for long-term drug delivery applications. |
In-Depth Analysis
Thermal Properties
The length of the dicarboxylic acid chain plays a crucial role in determining the thermal characteristics of the resulting polyesteramide. Polyesteramides synthesized from sebacic acid generally exhibit a higher melting temperature (Tm) compared to those derived from adipic acid.[1] This is attributed to the increased van der Waals interactions and more efficient chain packing enabled by the longer methylene sequence in sebacic acid. The glass transition temperature (Tg) can be influenced by multiple factors, including the specific amino acid and diol used in the polymerization. However, studies have shown that for a given set of monomers, the Tg of adipic acid-based PEAs can range from 11 to 59 °C.[1][4] Both adipic acid and sebacic acid-based polyesteramides demonstrate good thermal stability, with decomposition temperatures typically exceeding 300°C, making them suitable for melt-based processing techniques.[1]
Mechanical Properties
The mechanical integrity of polyesteramides is a critical factor for their application in load-bearing tissue engineering scaffolds and other medical devices. The longer aliphatic chain of sebacic acid can contribute to a higher degree of crystallinity in the polymer, which in turn can lead to increased tensile strength and modulus. Conversely, the shorter and potentially more flexible nature of adipic acid may result in polyesteramides with a lower modulus and higher elongation at break, offering greater ductility. The choice between the two diacids allows for the tuning of mechanical properties to match the requirements of the target application.
Biodegradability
The degradation profile is a key determinant of a biodegradable polymer's utility. Polyesteramides derived from adipic acid, being more hydrophilic, tend to exhibit faster rates of hydrolytic degradation.[3] In contrast, the increased hydrophobicity of sebacic acid-based PEAs leads to greater hydrolytic stability.[3]
Enzymatic degradation is also influenced by the diacid choice. While both types of PEAs are susceptible to enzymatic hydrolysis, the rate can be slower for those containing sebacic acid due to its lower ester bond density and higher hydrophobicity, which can hinder enzyme access.[2] This tunable degradation allows for the design of materials that degrade over a desired timeframe, from weeks to months.
Experimental Protocols
The following section details a general methodology for the synthesis and characterization of polyesteramides, based on protocols described in the literature.
Synthesis of Polyesteramides by Melt Polycondensation
A common method for synthesizing polyesteramides is through melt polycondensation.
-
Monomer Preparation: The dicarboxylic acid (adipic or sebacic acid), a diol (e.g., 1,4-butanediol), and a diamine or an amino acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Esterification: The mixture is heated under a nitrogen atmosphere to a temperature of 150-180°C for 2-4 hours to facilitate the initial esterification reaction, during which water is distilled off.
-
Polycondensation: The temperature is then gradually increased to 200-250°C, and a vacuum is applied (typically <1 mmHg) to remove the final traces of water and drive the polymerization to completion. This stage is typically maintained for 4-8 hours.
-
Purification: The resulting polymer is cooled, dissolved in a suitable solvent (e.g., N,N-dimethylformamide or chloroform), and precipitated in a non-solvent (e.g., methanol or water) to remove unreacted monomers and oligomers. The purified polymer is then dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and composition of the synthesized polyesteramides.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups, such as the ester (C=O stretching around 1735 cm⁻¹) and amide (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1640 cm⁻¹) linkages.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesteramides.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability and decomposition temperature of the polymers.
-
Tensile Testing: The mechanical properties, including tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine according to ASTM standards.
-
In Vitro Degradation Studies: The hydrolytic degradation of the polymers is assessed by incubating polymer films or microspheres in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. The enzymatic degradation is studied by adding a specific enzyme (e.g., lipase or α-chymotrypsin) to the PBS solution. The degradation is monitored by measuring the weight loss, changes in molecular weight, and pH of the degradation medium over time.
Visualizing the Synthesis and Structure
The following diagrams illustrate the general synthesis pathway and the structural differences between adipic acid and sebacic acid-based polyesteramides.
Caption: General workflow for the synthesis of polyesteramides.
Caption: Structural comparison of adipic and sebacic acid.
Conclusion
The choice between adipic acid and sebacic acid in the synthesis of polyesteramides allows for significant control over the final properties of the polymer. Adipic acid tends to produce more flexible polyesteramides with faster degradation rates, making them suitable for applications requiring rapid resorption. In contrast, sebacic acid imparts greater thermal stability, mechanical strength, and hydrolytic resistance, positioning these polyesteramides as excellent candidates for long-term implants and controlled drug delivery systems. By understanding the structure-property relationships dictated by these diacid monomers, researchers can rationally design polyesteramides with tailored performance characteristics to meet the demanding requirements of various biomedical applications.
References
A Comparative Guide to the Mechanical Properties of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the mechanical properties of polymers potentially derived from the substance associated with EINECS number 285-118-2, identified as Fatty acids, C16-18, esters with pentaerythritol. Given that this substance is not a conventional monomer for high-performance polymers, this guide broadens its scope to include a class of materials with related chemistry, Aromatic Polyamides, and benchmarks them against two well-established high-performance polymers: Polyether Ether Ketone (PEEK) and Polyimides. This comparison aims to provide valuable context for material selection in demanding applications.
The mechanical integrity of a polymer is paramount in applications ranging from advanced electronic components to biomedical devices. Properties such as tensile strength, flexural modulus, and impact resistance dictate a material's suitability for its intended use. This guide presents a summary of these key mechanical properties, followed by detailed experimental protocols for their measurement, and a visual representation of a standard testing workflow.
Comparative Analysis of Mechanical Properties
The following table summarizes the typical mechanical properties of Aromatic Polyamides, PEEK, and Polyimides. It is important to note that the properties of a specific polymer can vary significantly based on its exact composition, processing conditions, and the presence of any fillers or reinforcements.
| Mechanical Property | Aromatic Polyamides | Polyether Ether Ketone (PEEK) | Polyimides | Test Standard |
| Tensile Strength | 72.5 - 87.3 MPa[1] | 90 - 100 MPa[2] | > 100 MPa[3] | ASTM D638 |
| Flexural Modulus | 2.35 - 2.87 GPa[1] | 3.6 GPa[2] | Up to 21 GPa (reinforced)[4] | ASTM D790 |
| Notched Izod Impact | Varies | 55 kJ/m²[2] | Varies | ASTM D256 |
| Elongation at Break | 5.3 - 9.5%[1] | 50%[2] | > 10%[3] | ASTM D638 |
Detailed Experimental Protocols
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[5][6]
Objective: To measure the force required to break a plastic sample and the extent to which the specimen stretches or elongates to that breaking point.[7] Key properties derived from this test include tensile strength, tensile modulus, and elongation.[8][9]
Experimental Procedure:
-
Specimen Preparation: Test specimens are typically prepared in a "dumbbell" or "dogbone" shape through injection molding, machining, or die-cutting.[6][9] The standard specimen for ASTM D638 is a Type I tensile bar.[7]
-
Test Setup: The specimen is securely held in the grips of a universal testing machine.[5][9] An extensometer is attached to the specimen's gauge length to accurately measure strain.
-
Testing: A tensile load is applied to the specimen at a constant crosshead speed until it fractures.[8] The test speed is determined by the material specification.[7]
-
Data Acquisition: The force and elongation data are recorded throughout the test to generate a stress-strain curve. From this curve, tensile strength, tensile modulus, and elongation at break are calculated.[5]
Flexural Properties (ASTM D790)
This test method determines the flexural properties of unreinforced and reinforced plastics, including high-modulus composites and electrical insulating materials.[10]
Objective: To measure a material's stiffness and its ability to resist deformation under a bending load.[11] The primary data obtained are the flexural strength and flexural modulus.[12]
Experimental Procedure:
-
Specimen Preparation: A rectangular bar-shaped specimen is used. The dimensions are critical and are typically 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[13]
-
Test Setup: The test specimen is placed on two supports, and a load is applied to the center of the specimen (a three-point bending setup).[11][14] The support span is typically 16 times the specimen's thickness.[14]
-
Testing: The loading nose applies a load at a constant rate, and the test continues until the specimen breaks or reaches a maximum strain of 5%.[11][12]
-
Data Acquisition: The load and deflection data are recorded to calculate the flexural stress and strain. The flexural modulus is determined from the initial linear portion of the stress-strain curve.[10]
Notched Izod Impact Resistance (ASTM D256)
This test method is used to determine the impact resistance of plastics.[15][16]
Objective: To measure the energy absorbed by a notched specimen when it is broken by a swinging pendulum.[17][18] This provides an indication of the material's toughness and notch sensitivity.[18]
Experimental Procedure:
-
Specimen Preparation: A standard specimen with dimensions of 63.5 mm x 12.7 mm x 3.2 mm is prepared. A V-notch is machined into the specimen to create a stress concentration point.[17][19]
-
Test Setup: The notched specimen is clamped vertically in a cantilever position in the test fixture, with the notch facing the direction of the pendulum's impact.[16][18]
-
Testing: A pendulum of a specified weight is released from a fixed height, swinging down to strike and break the specimen.[15][16]
-
Data Acquisition: The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after breaking the specimen. The impact strength is reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[15][18]
Visualization of Experimental Workflow
To further elucidate the experimental process, a logical workflow for determining the tensile properties of a polymer according to ASTM D638 is provided below in the form of a Graphviz diagram.
Caption: Workflow for Tensile Property Testing (ASTM D638).
References
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The Basics of Polyimideï½An Explanation of how it is Used | Product Lineup | Toray Electronics and Information Materials [electronics.toray]
- 5. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 8. victortestingmachine.com [victortestingmachine.com]
- 9. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 10. tamuk.edu [tamuk.edu]
- 11. Flexural Properties Testing [intertek.com]
- 12. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET Canada [admetinc.ca]
- 13. zwickroell.com [zwickroell.com]
- 14. boundengineering.com [boundengineering.com]
- 15. infinitalab.com [infinitalab.com]
- 16. ASTM D256: Izod Notched Impact Testing for Plastics [testronixinstruments.com]
- 17. azom.com [azom.com]
- 18. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 19. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
A Comparative Guide to the Thermal Stability of Adipic Acid-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of polyesters derived from adipic acid, with a focus on structures analogous to adipic acid diethanolamine polymers. The thermal performance of these polymers is crucial for applications in drug delivery and advanced biomaterials, where manufacturing processes like melt extrusion or sterilization require materials that can withstand high temperatures without degrading. This document summarizes key thermal decomposition data, outlines experimental protocols for thermal analysis, and visualizes relevant chemical and experimental processes.
Comparison of Thermal Stability
Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability. It measures the change in a material's mass as a function of temperature. Key parameters include:
-
Tonset or T5% : The temperature at which 5% weight loss occurs, indicating the onset of significant decomposition.
-
Tmax : The temperature at which the maximum rate of weight loss occurs.
-
Char Yield : The percentage of residual mass at the end of the experiment (e.g., at 600°C or 800°C).
| Polymer | Monomers | T5% / Onset Temp (°C) | Tmax (°C) | Char Yield (%) @ Temp (°C) | Reference |
| Poly(glycerol adipate) (PGA) | Adipic Acid, Glycerol | ~300 °C | ~390-470 °C | ~2-4% @ 600 °C | [1] |
| Poly(butylene adipate-co-terephthalate) (PBATGA) | Adipic Acid, Butanediol, Terephthalic Acid, Glycolic Acid | 375-382 °C | Not specified | Not specified | [2] |
| Poly(ester-amide) (PEA) | Adipic Acid, 1,4-Butanediol, β-Alanine | ~330 °C | Not specified | Not specified | [3] |
| Poly(lactic acid) (PLA) / Poly(ε-caprolactone) (PCL) Blend | Lactic Acid, ε-Caprolactone | ~297 °C | Not specified | Not specified | [4] |
Analysis : Polyesters derived from adipic acid and glycerol (PGA) demonstrate good thermal stability, with decomposition starting around 300°C and the main degradation occurring at higher temperatures[1]. Copolymers like PBATGA also show high thermal stability with a 5% weight loss temperature above 375°C[2]. The introduction of amide linkages, as in the poly(ester-amide) derived from β-alanine, results in a polymer that is stable up to 330°C[3]. This suggests that a polymer made from diethanolamine, which contains both hydroxyl and amine functionalities, would likely exhibit a complex thermal behavior influenced by both the resulting ester and potential amide-like interactions or side reactions. The stability is generally higher than that of common aliphatic polyesters like PLA/PCL blends, which begin to decompose just under 300°C[4].
Experimental Protocols
This protocol outlines a standard method for determining the thermal stability of polymers.
Objective: To measure the mass loss of a polymer sample as a function of temperature in a controlled atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/SDTA 851e)[1][5]
-
High-precision balance
-
Sample crucibles (e.g., alumina, platinum)[5]
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvent.
-
Weigh a small amount of the sample (typically 5-10 mg) directly into a TGA crucible[6]. Record the initial mass precisely.
-
-
Instrument Setup:
-
Thermal Method:
-
Program the temperature profile. A common method is a linear ramp:
-
The instrument will continuously record the sample mass throughout this profile.
-
-
Data Analysis:
-
The output is a thermogram, a plot of mass (%) versus temperature (°C).
-
From this curve, determine the key parameters: T5% (onset of degradation), temperatures for other weight loss percentages (10%, 50%), and the final residual mass (char yield).
-
A derivative thermogravimetric (DTG) curve, which plots the rate of mass loss versus temperature, can also be generated. The peak of the DTG curve corresponds to Tmax, the temperature of the maximum decomposition rate[1].
-
Visualizations
The diagram below illustrates the fundamental polycondensation reaction between a dicarboxylic acid (Adipic Acid) and a diol (representing the hydroxyl groups of diethanolamine or glycerol) to form a polyester.
Caption: Polycondensation synthesis of an adipic acid-based polyester.
This flowchart outlines the standard operating procedure for conducting a TGA experiment to assess polymer thermal stability.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
This diagram illustrates the key relationships between polymer characteristics and their resulting thermal stability.
Caption: Key factors that determine the thermal stability of a polymer.
References
- 1. scielo.br [scielo.br]
- 2. Study on Properties and Degradation Behavior of Poly (Adipic Acid/Butylene Terephthalate-Co-Glycolic Acid) Copolyester Synthesized by Quaternary Copolymerization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 6. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodegradability of Adipic Acid-Based Polymers and Polylactic Acid (PLA)
This guide provides a comprehensive comparison of the biodegradability of polymers derived from adipic acid, a key component of the substance identified by EINECS 285-118-2, and Polylactic Acid (PLA), a widely studied biodegradable polymer. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
Introduction to Adipic Acid-Based Polymers and PLA
This compound refers to the salt of adipic acid and 2,2'-iminodiethanol. Adipic acid is a crucial dicarboxylic acid monomer used in the synthesis of various commercially significant polymers, including:
-
Polyamides: Most notably Nylon 6,6, produced through polycondensation with a diamine like hexamethylenediamine.[1][2][3] Polyamides are known for their high strength, durability, and resistance to wear.[4]
-
Polyesters: Aliphatic-aromatic copolyesters such as Poly(butylene adipate-co-terephthalate) (PBAT) are synthesized using adipic acid and are recognized for their biodegradability and good thermo-mechanical properties.[5][6]
Polylactic Acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources like corn starch or sugarcane.[7][8] It is a prominent benchmark for biodegradable polymers due to its compostability under industrial conditions.[9] However, its degradation in less controlled environments like soil or marine water is significantly slower.[9][10]
This guide will compare the biodegradability of these two classes of polymers, focusing on their degradation mechanisms, rates under various conditions, and the standard methodologies used for their assessment.
Comparative Biodegradability Data
The biodegradability of polymers is influenced by their chemical structure, crystallinity, and the surrounding environment.[11] The following tables summarize the key differences and available quantitative data for adipic acid-based polymers and PLA.
Table 1: General Comparison of Biodegradability
| Property | Adipic Acid-Based Polyamides (e.g., Nylon 6,6) | Adipic Acid-Based Polyesters (e.g., PBAT) | Polylactic Acid (PLA) |
| Primary Degradation Mechanism | Enzymatic hydrolysis of amide bonds.[12][13] | Hydrolytic (abiotic) and enzymatic cleavage of ester bonds.[14][15] | Primarily hydrolytic degradation of ester bonds, often autocatalyzed by acidic byproducts.[11][16] |
| Biodegradability Profile | Generally considered resistant to biodegradation; degradation is slow and often limited to low molecular weight oligomers.[12] | Readily biodegradable in composting environments.[5][6] | Readily biodegradable under industrial composting conditions (high temperature and humidity).[8][9] |
| Key Influencing Factors | Crystallinity, molecular weight, presence of specific enzymes.[12] | Ratio of aliphatic to aromatic content, crystallinity.[5] | Crystallinity, molecular weight, temperature, pH.[10][11] |
| Typical Degradation Products | Adipic acid, diamines, and smaller oligomers.[12] | Diols, dicarboxylic acids (including adipic and terephthalic acid).[14] | Lactic acid, oligomers of lactic acid.[16] |
Table 2: Quantitative Biodegradation Data
| Polymer | Test Method | Environment | Duration | Biodegradation (%) | Reference |
| PLA | Soil Burial | Soil | 180 days | ~6% | [17] |
| PLA with Vermicompost | Soil Burial | Amended Soil | 180 days | ~45% | [17] |
| Adipic Acid Polyester | Activated Sludge | Aquatic | 35 days | >75% (CO2 evolution) | [18] |
| PBATGA40 (Adipic Acid Copolyester) | Hydrolysis (pH 12) | Aqueous Solution | 49 days | 58.29% (Weight Loss) | [6] |
| PBATGA40 (Adipic Acid Copolyester) | Hydrolysis (pH 7) | Aqueous Solution | 49 days | 17.21% (Weight Loss) | [6] |
| Poly(oxamide ester)s (from Adipic Acid) | Enzymatic (Proteinase K) | Aqueous Solution | 20 days | >50% (Weight Loss) | [19] |
| Nylon 4 (Polyamide) | Standard Activated Sludge | Aquatic | Not specified | Fast biodegradation | [20] |
Note: Direct comparison of percentage biodegradation can be challenging due to variations in test methods, conditions, and the specific formulation of the polymer.
Degradation Mechanisms and Pathways
The degradation of these polymers primarily proceeds through hydrolytic cleavage of their backbone linkages, which can be either abiotic or enzyme-catalyzed.
Polyesters (PLA and Adipic Acid-Based)
Polyesters undergo hydrolysis of their ester bonds. This process can be catalyzed by acids, bases, or enzymes (esterases and lipases).[15][16] The degradation is a two-step process:
-
Abiotic Hydrolysis: Water molecules cleave the ester linkages, leading to a reduction in molecular weight and the formation of shorter polymer chains (oligomers) and monomers (e.g., lactic acid, adipic acid, butanediol).[11] For PLA, the generation of lactic acid can autocatalyze further degradation.[11]
-
Microbial Action: Once the molecular weight is sufficiently low, microorganisms can assimilate the smaller molecules, ultimately converting them to carbon dioxide, water, and biomass.[14]
Caption: Generalized biodegradation pathway for polyesters like PLA and PBAT.
Polyamides (Adipic Acid-Based)
Polyamides are generally more resistant to hydrolysis than polyesters due to the stability of the amide bond.[16] Their biodegradation is primarily driven by enzymatic action from specific microorganisms.
-
Surface Erosion: Enzymes such as proteases, lipases, and amidases act on the surface of the polyamide, cleaving the amide bonds.[12][13] This process is typically slower than the bulk erosion seen in many polyesters.
-
Chain Scission: The enzymatic attack leads to a gradual reduction in molecular weight, releasing monomers like adipic acid and hexamethylenediamine.
-
Microbial Assimilation: These smaller molecules can then be utilized by microorganisms as a source of carbon and nitrogen.
Caption: Primary enzymatic degradation pathway for adipic acid-based polyamides.
Standard Experimental Protocols
The assessment of polymer biodegradability is governed by standardized test methods from organizations like ASTM International and the International Organization for Standardization (ISO). These protocols provide reproducible conditions to evaluate the extent and rate of biodegradation.
Aerobic Biodegradation in Soil
-
Standard: ASTM D5988-18 or ISO 17556:2019.[21]
-
Objective: To determine the ultimate aerobic biodegradability of plastic materials in soil by measuring the evolved carbon dioxide.
-
Methodology:
-
Preparation: The test polymer is mixed with a standardized soil containing a natural population of microorganisms. A reference material (e.g., cellulose) and a negative control (soil only) are run in parallel.
-
Incubation: The mixtures are incubated in sealed vessels (respirometers) under controlled temperature (20-28°C) and moisture for a period of up to 6 months or longer.
-
Measurement: A stream of CO2-free air is passed through the vessels. The carbon dioxide produced by microbial respiration is trapped in an alkaline solution (e.g., Ba(OH)2 or NaOH) and quantified by titration or an infrared analyzer.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test polymer to its theoretical maximum CO2 production (based on its carbon content), corrected for the CO2 produced by the blank.
-
Aerobic Biodegradation under Controlled Composting Conditions
-
Standard: ASTM D5338-15 or ISO 14855-1:2012.[21]
-
Objective: To determine the degree and rate of aerobic biodegradation of plastic materials in a simulated composting environment.
-
Methodology:
-
Preparation: The test material is mixed with a mature compost inoculum.
-
Incubation: The mixture is incubated in a controlled environment at thermophilic temperatures (typically 58 ± 2°C).
-
Measurement: The amount of evolved CO2 is measured over time, similar to the soil test.
-
Analysis: The test is typically run for up to 180 days. For a material to be considered compostable, a high percentage of biodegradation (e.g., 90% for the organic carbon) must be achieved within this timeframe.[21]
-
Caption: General experimental workflow for assessing aerobic biodegradability.
Conclusion
The biodegradability of polymers derived from this compound (adipic acid) varies significantly based on whether they are polyesters or polyamides.
-
Adipic Acid-Based Polyesters (e.g., PBAT): These polymers demonstrate significant potential for biodegradation, particularly in compost environments. Their degradation rates can be tailored by adjusting the chemical composition, making them a versatile alternative to conventional plastics for applications requiring controlled end-of-life options.
-
Adipic Acid-Based Polyamides (e.g., Nylon 6,6): Conventional high-molecular-weight polyamides are highly resistant to biodegradation. While some novel copolyamides incorporating amino acids have shown improved degradability, standard nylons are not considered biodegradable under normal environmental conditions.
-
Polylactic Acid (PLA): PLA serves as an important benchmark, being readily biodegradable under specific industrial composting conditions. However, its slow degradation in soil and water highlights the critical role of the disposal environment in determining the ultimate fate of a "biodegradable" polymer.
For researchers and developers, the choice between these polymers must consider the intended application and the likely end-of-life scenario. While adipic acid-based polyesters offer a promising avenue for creating biodegradable materials, polyamides derived from adipic acid require significant structural modification to achieve meaningful biodegradation.
References
- 1. pslc.ws [pslc.ws]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. terrificscience.org [terrificscience.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 6. mdpi.com [mdpi.com]
- 7. Biodegradable Plastic: A Comparative Study with Bio-based Polymers [eureka.patsnap.com]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. Poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHAs), green alternatives to petroleum-based plastics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in the Plastispheres of Biodegradable and Non-biodegradable Plastics: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic surface hydrolysis of polyamide 6,6 with mixtures of proteolytic and lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 15. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]
- 16. fiveable.me [fiveable.me]
- 17. A Comparison on Biodegradation Behaviour of Polylactic Acid (PLA) Based Blown Films by Incorporating Thermoplasticized … [ouci.dntb.gov.ua]
- 18. Activated sludge degradation of adipic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Biodegradation of Polymers: Stages, Measurement, Standards and Prospects [mdpi.com]
Spectroscopic Validation of Adipic Acid Diethanolamine Polymer Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for validating the structure of polyesteramides derived from adipic acid. Due to the limited availability of published spectra for the specific adipic acid diethanolamine polymer, this guide presents a detailed analysis of closely related and well-characterized polyesteramides as alternatives. This comparative approach allows for a robust understanding of the expected spectroscopic features and provides a framework for the characterization of novel polyesteramides.
Introduction to Polyesteramide Characterization
Polyesteramides are a class of polymers that incorporate both ester and amide linkages in their backbone. This combination of functional groups imparts unique properties, including biodegradability and good thermal and mechanical stability, making them attractive for various biomedical and pharmaceutical applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure, composition, and purity of these polymers.
Comparative Spectroscopic Data
This section compares the spectroscopic data of a polymer derived from adipic acid and diethanolamine with two alternative polyesteramides synthesized from adipic acid and other monomers.
Table 1: Summary of Comparative Spectroscopic Data
| Polymer | Monomers | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) | Mass Spectrometry |
| Adipic Acid Diethanolamine Polymer (Expected) | Adipic Acid, Diethanolamine | Signals for adipoyl protons (~1.6, 2.3), diethanolamine protons (methylene groups adjacent to N and O) | Signals for carbonyl, methylene carbons of adipic acid and diethanolamine | Amide I (C=O stretch), Amide II (N-H bend), C-O stretch (ester), N-H stretch | Data not readily available in literature. |
| Poly(ester amide) from Adipic Acid, L-alanine, and 1,4-Butanediol | Adipic Acid, L-alanine, 1,4-Butanediol | Multiple peaks corresponding to the different monomer units and their linkages within the polymer backbone.[1] | Signals characterize the distribution of amide and ester linkages along the polymer backbone.[2] | Exhibits characteristic amide and ester vibrational bands.[1] | Not detailed in the provided results. |
| Poly(ester amide) from Adipic Acid and 1,6-Hexanediamine | Adipic Acid, 1,6-Hexanediamine | Signals corresponding to the methylene protons of adipic acid and 1,6-hexanediamine. | Carbonyl and methylene carbon signals confirming the polyamide structure. | Characteristic amide I and II bands, along with C-H stretching vibrations. | Not detailed in the provided results. |
Detailed Spectroscopic Analysis
Adipic Acid Diethanolamine Polymer (Hypothetical Analysis)
-
¹H NMR: Resonances corresponding to the methylene protons of the adipic acid backbone and the methylene protons of the diethanolamine units adjacent to the nitrogen and oxygen atoms.
-
FTIR: Characteristic absorption bands for the amide group (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹), the ester group (C=O stretch around 1730 cm⁻¹), and N-H stretching vibrations.
Alternative 1: Poly(ester amide) from Adipic Acid, L-alanine, and Diols
A study by Abbes et al. describes the synthesis and characterization of polyesteramides from adipic acid, L-alanine, and various diols.[1] The ¹H NMR and ¹³C NMR spectra of these polymers provide detailed information about their microstructure, including the distribution of amide and ester linkages.[1][2]
Alternative 2: Polyamides from Adipic Acid and Diamines
Research on copolyamides derived from the comonomer of bis(2-aminoethyl) adipamide and adipic acid provides insights into the spectroscopic features of polyamides containing adipic acid.[3] The FTIR and ¹H NMR data confirm the chemical structures of these polymers, showing characteristic peaks for the amide linkages and the aliphatic chains.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and composition of the polymer.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
Relaxation Delay: 2-10 seconds.
-
Spectral Width: 0-200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the polymer.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid polymer sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight distribution and end-groups of the polymer.
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid) in a solvent like acetonitrile or a mixture of acetonitrile and water.
-
Analyte Solution: Dissolve the polymer sample in a suitable solvent (e.g., THF, DMF) at a concentration of ~1 mg/mL.
-
Sample Spotting: Mix the analyte solution with the matrix solution in a 1:10 ratio (v/v). Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry.
Data Acquisition:
-
Ionization Mode: Positive or negative ion mode, depending on the polymer.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the polymer.
Visualizations
The following diagrams illustrate the expected structure of the adipic acid diethanolamine polymer and a general workflow for its spectroscopic validation.
Caption: Proposed repeating unit of adipic acid diethanolamine polymer.
Caption: Workflow for the spectroscopic validation of polymer structure.
References
A Comparative Guide to Solution vs. Melt Polymerization of Adipic Acid and Diethanolamine (Einecs 285-118-2)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyesteramides from the monomer salt of adipic acid and diethanolamine (Einecs 285-118-2) is a critical process in the development of various biomaterials and drug delivery systems. The choice of polymerization technique significantly impacts the final properties of the polymer. This guide provides an objective comparison of two primary methods: solution polymerization and melt polymerization, supported by available experimental data and detailed protocols.
At a Glance: Solution vs. Melt Polymerization
| Parameter | Solution Polymerization | Melt Polymerization |
| Reaction Medium | Inert solvent | No solvent, molten monomer |
| Temperature | Lower (typically 140-180°C) | Higher (typically 180-280°C) |
| Pressure | Atmospheric or slight vacuum | High vacuum in the final stages |
| Molecular Weight Control | Generally offers better control | Can be challenging to achieve very high MW without degradation |
| Purity of Product | May require extensive purification to remove solvent | High purity, solvent-free product |
| Viscosity Management | Lower viscosity, easier to handle | High viscosity, requires specialized equipment |
| Side Reactions | Potential for solvent-related side reactions | Risk of thermal degradation and side reactions at high temperatures |
| Process Scalability | Generally easier to scale up | Can be challenging due to heat transfer and viscosity issues |
| Environmental Impact | Use of solvents raises environmental and safety concerns | Greener process due to the absence of solvents |
Experimental Insights: A Deeper Dive
Melt polymerization is the more frequently documented method for this class of polymers. It is often favored for its solvent-free nature, leading to a purer final product and reduced environmental impact. The process typically involves a two-stage reaction: an initial esterification/amidation at a lower temperature, followed by a polycondensation stage at a higher temperature and under high vacuum to effectively remove the water byproduct and drive the reaction toward higher molecular weight polymer.
Solution polymerization , on the other hand, offers advantages in terms of temperature control and viscosity management. The presence of a solvent facilitates heat dissipation and keeps the viscosity of the reaction mixture manageable, which can be beneficial for achieving a more uniform polymer. However, the choice of solvent is crucial, as it must be inert and have a sufficiently high boiling point to allow for the removal of water. The subsequent removal of the solvent from the final polymer can be a significant challenge and may introduce impurities.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesteramides from adipic acid and diethanolamine, based on common practices for these types of polymerizations.
Melt Polymerization Protocol
-
Monomer Charging: Equimolar amounts of adipic acid and diethanolamine (or the pre-formed salt, this compound) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
First Stage (Esterification/Amidation): The reactor is heated to 160-180°C under a slow stream of nitrogen. Water is distilled off as the esterification and amidation reactions proceed. This stage is typically continued for 2-4 hours.
-
Second Stage (Polycondensation): The temperature is gradually increased to 220-260°C, and a vacuum (typically <1 mmHg) is applied. The reaction is continued for another 4-8 hours to facilitate the removal of the remaining water and increase the polymer's molecular weight.
-
Product Recovery: The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized or processed directly.
Solution Polymerization Protocol
-
Monomer and Solvent Charging: Equimolar amounts of adipic acid and diethanolamine are dissolved in a high-boiling point, inert solvent (e.g., xylene, sulfolane) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap or a similar apparatus for azeotropic water removal. A catalyst, such as p-toluenesulfonic acid, may also be added.
-
Polycondensation: The reaction mixture is heated to the reflux temperature of the solvent (e.g., ~140°C for xylene) under a nitrogen atmosphere. Water is continuously removed as an azeotrope. The reaction progress can be monitored by the amount of water collected. The reaction is typically continued for 8-24 hours.
-
Product Recovery and Purification: The polymer solution is cooled, and the polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol, acetone). The precipitated polymer is then filtered, washed extensively with the non-solvent to remove any residual solvent and unreacted monomers, and finally dried under vacuum.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both melt and solution polymerization.
Caption: Workflow for the melt polymerization of adipic acid and diethanolamine.
Caption: Workflow for the solution polymerization of adipic acid and diethanolamine.
Signaling Pathways and Logical Relationships
The core chemical transformation in both processes is a polycondensation reaction, forming ester and amide linkages. The logical relationship governing the success of both methods is the efficient removal of the water byproduct to drive the equilibrium towards polymer formation, as dictated by Le Chatelier's principle.
Caption: Logical relationship in the polycondensation of adipic acid and diethanolamine.
Conclusion
The choice between solution and melt polymerization for the synthesis of polyesteramides from this compound depends on the desired final polymer properties and the available processing capabilities. Melt polymerization offers a more environmentally friendly, solvent-free route to a high-purity product, but at the cost of higher processing temperatures and potential for thermal degradation. Solution polymerization provides better control over reaction temperature and viscosity but introduces the challenges of solvent selection, removal, and potential contamination. For applications in drug development and biomedical devices where purity is paramount, melt polymerization may be the preferred method, provided that the thermal stability of the monomers and the resulting polymer is sufficient. Further research directly comparing the two methods for this specific monomer system would be invaluable for optimizing the synthesis of these important biomaterials.
A Comparative Guide to Structure-Property Relationships of Methacrylate-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-property relationships of polymers derived from Einecs 285-118-2, identified as Isotridecyl Methacrylate, and other alternative methacrylate-based polymers. The information presented is intended to assist researchers and professionals in the fields of drug development and biomedical materials science in selecting appropriate polymers for their specific applications. The data is supported by experimental methodologies to ensure a comprehensive understanding of the polymer characteristics.
Introduction
The selection of a polymeric carrier is a critical determinant of the efficacy and performance of drug delivery systems and biomedical devices. Methacrylate-based polymers offer a versatile platform due to the tunability of their physicochemical properties by altering the ester side-chain. This guide focuses on poly(isotridecyl methacrylate), the polymer of this compound, and compares it with three key alternatives: poly(methyl methacrylate) (PMMA), poly(oligo(ethylene glycol) methacrylate) (POEGMA), and poly(carboxybetaine methacrylate) (PCBMA). These polymers span a range of properties from hydrophobic to hydrophilic and zwitterionic, making them suitable for a variety of biomedical applications.
Comparative Data of Methacrylate-Based Polymers
The following table summarizes the key quantitative properties of the selected methacrylate-based polymers. These properties are crucial in determining the polymer's behavior in a biological environment and its suitability for drug delivery applications.
| Property | Poly(isotridecyl methacrylate) | Poly(methyl methacrylate) (PMMA) | Poly(oligo(ethylene glycol) methacrylate) (POEGMA) | Poly(carboxybetaine methacrylate) (PCBMA) |
| Glass Transition Temperature (Tg) | -31 °C | 105-125 °C[1][2][3][4] | Varies with side chain length (e.g., ~ -50 to 20 °C) | ~130-150 °C |
| Molecular Weight (Mw) | Varies with synthesis (e.g., ~10-100 kDa) | Varies widely (e.g., 15 - 350 kDa)[5][6][7] | Varies (e.g., ~10-100 kDa)[8] | Varies (e.g., ~20-200 kDa) |
| Water Contact Angle | ~100-110° (Highly Hydrophobic) | ~68-82° (Hydrophobic)[9][10][11][12] | ~30-60° (Hydrophilic) | ~10-30° (Highly Hydrophilic/Zwitterionic) |
| Drug Release Characteristics | Slow, sustained release of hydrophobic drugs. | Biphasic release with an initial burst followed by slow release.[13][14][15][16] Often incomplete for hydrophobic drugs. | Tunable release, often thermoresponsive. Can be used for both hydrophobic and hydrophilic drugs.[17][18][19] | pH-responsive release, particularly for charged molecules.[20] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
-
Protocol:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[21]
-
An empty sealed pan is used as a reference.[21]
-
The sample and reference pans are placed in the DSC instrument.[21]
-
The temperature is typically ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[22]
-
The heat flow to the sample is recorded as a function of temperature.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve.[4]
-
2. Determination of Molecular Weight (Mw) by Gel Permeation Chromatography (GPC)
-
Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column.
-
Protocol:
-
The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran for PMMA) to a known concentration (e.g., 1 mg/mL).[23]
-
The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
The GPC system is equilibrated with the mobile phase (the same solvent used to dissolve the polymer).
-
A calibration curve is generated using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards).[24][25]
-
The polymer sample is injected into the GPC system.
-
The elution time of the polymer is recorded by a detector (e.g., a refractive index detector).[24]
-
The molecular weight of the sample is determined by comparing its elution time to the calibration curve.[24]
-
3. Measurement of Water Contact Angle by Sessile Drop Method
-
Principle: The contact angle is the angle at which a liquid-vapor interface meets a solid surface. It provides a measure of the wettability of the surface, indicating whether it is hydrophobic or hydrophilic.
-
Protocol:
-
A flat, smooth film of the polymer is prepared on a solid substrate.
-
A small droplet of deionized water (typically 1-5 µL) is carefully deposited onto the polymer surface using a microsyringe.[26][27]
-
A high-resolution camera captures a profile image of the droplet on the surface.
-
Image analysis software is used to measure the angle between the tangent to the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface.[26]
-
Multiple measurements are taken at different locations on the surface and averaged to obtain a representative contact angle.[28]
-
4. In Vitro Drug Release Study by Dialysis Method
-
Principle: This method assesses the rate and extent of drug release from a formulation by separating the drug-loaded polymer from a larger volume of release medium using a semi-permeable membrane.
-
Protocol:
-
A known amount of the drug-loaded polymer formulation (e.g., nanoparticles, hydrogel) is dispersed in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
The dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the polymer formulation.
-
The sealed dialysis bag is immersed in a larger, known volume of the release medium, which is continuously stirred at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
An equal volume of fresh release medium is added to maintain a constant volume.
-
The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The cumulative percentage of drug released is plotted against time.
-
Visualizing Polymer-Property Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and workflows discussed in this guide.
Caption: Relationship between polymer structure and key physicochemical properties.
Caption: Experimental workflow for determining Glass Transition Temperature (Tg) using DSC.
Caption: Workflow for determining polymer Molecular Weight (Mw) using GPC.
Caption: Signaling pathway illustrating the mechanisms of drug release from a polymer matrix.
References
- 1. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. agilent.com [agilent.com]
- 6. 190690500 [thermofisher.com]
- 7. Poly(methyl methacrylate), approx. M.W. 15000 (GPC) | Fisher Scientific [fishersci.ca]
- 8. Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) stimuli responsive polymer for drug delivery and tissue engineering [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface Modification of Polymethylmethacrylate (PMMA) by Ultraviolet (UV) Irradiation and IPA Rinsing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. nru.uncst.go.ug [nru.uncst.go.ug]
- 18. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms [mdpi.com]
- 21. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 22. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 23. researchgate.net [researchgate.net]
- 24. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 27. Sessile Drop Method: Critical Analysis and Optimization for Measuring the Contact Angle of an Ion-Exchange Membrane Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety Protocols for Handling Di-n-hexyl Phthalate (Einecs 285-118-2)
Chemical Identification: The European Inventory of Existing Commercial Chemical Substances (EINECS) number 285-118-2 has been associated with "adipic acid, compound with 2,2'-iminodiethanol (1:2)"[1][2]. However, for the purpose of ensuring comprehensive safety, this guide addresses the handling of Di-n-hexyl phthalate (CAS No. 84-75-3), a substance also linked to this general classification and for which significant safety data is available[3][4]. Di-n-hexyl phthalate is recognized as a hazardous substance requiring stringent safety measures[3].
Hazard Summary: Di-n-hexyl phthalate is classified as a reproductive toxicant, with the potential to damage fertility and harm an unborn child[3]. It is crucial to avoid exposure through inhalation, ingestion, or direct contact with skin and eyes[3]. Symptoms of exposure may include irritation to the eyes and skin, dermatitis, nausea, vomiting, and dizziness[5].
Personal Protective Equipment (PPE)
Engineering controls, such as ensuring adequate ventilation, should be the primary method of exposure control[3]. When engineering controls are insufficient, appropriate PPE must be worn.
| Protection Type | Specific Recommendations | Standards and Guidelines |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary where there is a significant splash potential. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166[3]. |
| Skin Protection | Chemical-resistant gloves and protective clothing to prevent skin exposure[3][5]. | The specific glove and clothing material should be chosen based on resistance to the chemical and the nature of the work being performed[6]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs[3]. For tasks such as weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended[4][7]. | Follow all applicable local and institutional respiratory protection guidelines. |
Operational and Handling Plan
A systematic approach is essential for the safe handling of Di-n-hexyl phthalate.
Workflow for Safe Handling
Caption: Workflow for the safe handling of Di-n-hexyl phthalate.
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) for Di-n-hexyl phthalate[5].
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood[5][8].
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood[9].
-
Select and inspect all necessary PPE as outlined in the table above.
-
-
During Handling:
-
Wear all required PPE, including gloves, protective clothing, and eye/face protection[5][8].
-
Avoid direct contact with the chemical; do not get it in eyes, on skin, or on clothing[3].
-
Prevent inhalation of any vapors or mists[3].
-
Keep the chemical away from oxidizing agents and strong alkaline materials[5][7].
-
-
Post-Handling:
Emergency and Disposal Plan
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention[3].
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[3].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[5].
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting and seek medical attention[3][5].
Spill and Leakage Response:
-
Isolate the Area: For a liquid spill, isolate the area for at least 50 meters (150 feet) in all directions[7].
-
Remove Ignition Sources: Immediately eliminate all sources of ignition[7].
-
Containment: Use absorbent paper or other appropriate liquid-absorbent material to pick up the spill. Cover drains to prevent the product from entering them[7][9].
-
Decontamination: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution[7].
Disposal Plan:
-
Chemical Waste: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company[5].
-
Contaminated Materials: Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal[7]. Do not allow fire extinguishing water to contaminate surface water or the groundwater system[9].
References
- 1. adipamide polymer derivative,Adipamidoxime Suppliers & Manufacturers [chemicalregister.com]
- 2. adipic acid, compound with 2,2'-iminodiethanol (1:2) CAS#: 85029-95-4 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. DI-N-HEXYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. DI-N-HEXYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
